Sulfo Cy3 bis NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H45N4NaO14S2 |
|---|---|
Molecular Weight |
904.9 g/mol |
IUPAC Name |
sodium 4-[(2E)-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[(E)-3-[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C41H46N4O14S2.Na/c1-40(2)28-24-26(38(50)58-44-34(46)16-17-35(44)47)12-14-30(28)42(20-5-7-22-60(52,53)54)32(40)10-9-11-33-41(3,4)29-25-27(39(51)59-45-36(48)18-19-37(45)49)13-15-31(29)43(33)21-6-8-23-61(55,56)57;/h9-15,24-25H,5-8,16-23H2,1-4H3,(H-,52,53,54,55,56,57);/q;+1/p-1 |
InChI Key |
COMSHPJKQQHJSN-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfo Cy3 bis NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo Cy3 (B613767) bis N-hydroxysuccinimide (NHS) ester, a fluorescent dye widely used for the covalent labeling of biomolecules. We will delve into its core properties, chemical reactivity, and detailed protocols for its application in labeling proteins, antibodies, and nucleic acids. Furthermore, this guide includes experimental workflow diagrams and a troubleshooting section to assist researchers in optimizing their labeling procedures.
Core Properties of Sulfo Cy3 bis NHS Ester
This compound is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[1] Its bright fluorescence in the orange-red region of the visible spectrum, combined with its high photostability, makes it an excellent choice for a variety of fluorescence-based applications, including microscopy, flow cytometry, and immunoassays.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, providing essential data for experimental design and analysis.
Table 1: Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [4][5] |
| Emission Maximum (λem) | ~570 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | [6] |
| Recommended Laser Line | 532 nm or 555 nm | |
| Common Filter Set | TRITC (tetramethylrhodamine) |
Table 2: Physicochemical Properties
| Property | Description | Reference |
| Molecular Weight | ~821.9 g/mol | |
| Solubility | High in water, DMSO, DMF | [4] |
| Reactive Group | bis N-hydroxysuccinimide (NHS) ester | [7][8] |
| Target Functional Group | Primary amines (-NH₂) | [7][8] |
| pH Range for Labeling | 8.0 - 9.0 (Optimal: 8.3-8.5) | [9][10] |
| Storage Conditions | -20°C, desiccated, protected from light | [9] |
Mechanism of Action: NHS Ester Chemistry
The labeling of biomolecules with this compound relies on the reaction between the N-hydroxysuccinimide ester and primary amine groups. This reaction forms a stable, covalent amide bond. Primary amines are readily available on biomolecules, most commonly as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.
Reaction of this compound with a primary amine.
Experimental Protocols
Successful labeling with this compound requires careful attention to reaction conditions, including buffer composition, pH, and dye-to-biomolecule molar ratio. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as amine-containing buffers (e.g., Tris or glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[6]
General Experimental Workflow
The following diagram outlines a typical workflow for biomolecule labeling with this compound.
General workflow for biomolecule labeling.
Detailed Protocol for Antibody (IgG) Labeling
This protocol is optimized for labeling 1 mg of IgG antibody (molecular weight ~150 kDa).
Materials:
-
1 mg IgG in amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (pH 8.5-9.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody Solution:
-
Adjust the concentration of the IgG solution to 2-10 mg/mL in an amine-free buffer.
-
Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to between 8.0 and 9.0.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add the calculated volume of the dye stock solution to the antibody solution to achieve the desired molar ratio (a starting point of 10:1 dye-to-antibody is recommended).[9]
-
Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for Sulfo Cy3). The optimal DOL for most antibodies is between 2 and 10.[8]
-
Detailed Protocol for Amine-Modified Oligonucleotide Labeling
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Purification supplies (e.g., desalting column or HPLC)
Procedure:
-
Prepare Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 0.3-0.8 mM.
-
-
Prepare Dye Stock Solution:
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 14 mM.
-
-
Labeling Reaction:
-
Add the dye stock solution to the oligonucleotide solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point.
-
Vortex the mixture and incubate for at least 2 hours at room temperature, protected from light.[11]
-
-
Purification:
-
Remove the excess dye from the labeled oligonucleotide using a desalting column or by reverse-phase HPLC.[11]
-
Application Example: FRET Microscopy
Sulfo Cy3 is often used as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) microscopy, a technique used to study molecular interactions.[2] When a donor fluorophore (e.g., FITC) is in close proximity (1-10 nm) to an acceptor fluorophore (Sulfo Cy3), energy can be transferred from the excited donor to the acceptor, resulting in acceptor fluorescence upon donor excitation.
References
- 1. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. interchim.fr [interchim.fr]
- 11. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Sulfo Cy3 bis NHS Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Sulfo Cy3 bis N-hydroxysuccinimide (NHS) ester, a fluorescent labeling reagent. It is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies for the effective application of this fluorophore in their work. This document details its spectral characteristics, solubility, and reactivity, and includes a generalized protocol for the labeling of biomolecules.
Core Chemical and Physical Properties
Sulfo Cy3 bis NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. The presence of two NHS ester functional groups allows for the covalent labeling of two primary amine-containing molecules, making it suitable for crosslinking applications or for increasing the labeling density on a single molecule. The sulfonate groups enhance its hydrophilicity, which is particularly advantageous for labeling proteins that may have low solubility or are prone to denaturation in the presence of organic co-solvents[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound. Note that while the core spectral properties are determined by the Sulfo-Cy3 fluorophore, the molecular weight and formula are specific to the bis-NHS ester variant.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₅N₄NaO₁₃S₃ | [3] |
| Molecular Weight | 904.93 g/mol | [3] |
| Appearance | Dark red solid | [4] |
| Solubility | Water, DMSO, DMF | [5][6][7] |
Table 2: Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λ_abs_) | ~555 nm | [5][6] |
| Emission Maximum (λ_em_) | ~572 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5][6] |
| Quantum Yield (Φ) | ~0.1 - 0.15 | [1][2][4] |
| Spectrally Similar Dyes | Cy3, DyLight® 555, Alexa Fluor® 555 | [6][7] |
Table 3: Storage and Handling
| Property | Recommendation | Reference |
| Storage Temperature | -20°C | [5][6][7] |
| Handling | Protect from light and moisture. Allow to warm to room temperature before opening. | [2][4] |
Reactivity and Mechanism of Action
The utility of this compound as a labeling reagent is derived from the reactivity of its N-hydroxysuccinimide ester groups toward primary amines. This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the target molecule. Primary amines are abundantly available on biomolecules, such as the N-terminus of polypeptides and the side chain of lysine (B10760008) residues[8][9][10].
The reaction is highly pH-dependent. An alkaline pH of 8.3-8.5 is optimal for the labeling reaction, as lower pH values will result in the protonation of the amine groups, rendering them unreactive. Conversely, at higher pH levels, the hydrolysis of the NHS ester is accelerated, which competes with the desired labeling reaction and reduces conjugation efficiency[9][11]. Due to its bifunctional nature, this compound can be used to crosslink two different amine-containing molecules or to react with multiple amines on the same molecule.
It is important to use buffers that do not contain primary amines, such as Tris, as they will compete for reaction with the NHS ester[12]. Phosphate or bicarbonate buffers are recommended.
References
- 1. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ibiantech.com [ibiantech.com]
- 5. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Sulfo Cy3 bis NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo Cy3 bis NHS ester, a fluorescent crosslinking agent, and its widely used monofunctional analog, Sulfo Cy3 NHS ester. It details their spectral properties, chemical reactivity, and provides detailed protocols for their application in labeling and crosslinking biomolecules.
Introduction
This compound is a hydrophilic, amine-reactive fluorescent dye and crosslinking agent. The "bis" designation indicates the presence of two N-hydroxysuccinimide (NHS) ester functional groups, enabling the molecule to covalently link two biomolecules that each possess primary amine groups.[1] Its sulfonated cyanine (B1664457) core imparts bright orange fluorescence and high water solubility, making it an ideal reagent for use in aqueous buffers without the need for organic co-solvents.[2][3] This property is particularly advantageous for labeling and crosslinking sensitive proteins that may be prone to denaturation.[4]
The monofunctional analog, Sulfo Cy3 NHS ester, contains a single NHS ester group and is extensively used for fluorescently labeling proteins, antibodies, and other amine-containing molecules.[2][5] Both reagents are spectrally similar to Cy3®, DyLight® 555, and Alexa Fluor® 555.[5]
Core Properties and Spectral Characteristics
The key characteristics of Sulfo Cy3 NHS ester and its bis-functional counterpart are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation experiments.
| Property | Sulfo Cy3 NHS Ester | This compound | Reference(s) |
| Excitation Maximum (λmax) | ~555 nm | ~550 nm | [1][2][5] |
| Emission Maximum (λem) | ~572 nm | ~570 nm | [1][2][5] |
| Molar Extinction Coefficient | ~150,000 cm-1M-1 | ~150,000 cm-1M-1 | [1][2][5] |
| Molecular Weight | ~821.93 g/mol | ~1012 g/mol | [1][5] |
| Reactive Group(s) | N-hydroxysuccinimide (NHS) ester | Two N-hydroxysuccinimide (NHS) esters | [1][5] |
| Reactivity | Primary amines (-NH2) | Primary amines (-NH2) | [5][6] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [2][5] |
| pH Sensitivity | Insensitive from pH 4 to 10 | Insensitive from pH 4 to 10 | [5] |
Chemical Reactivity and Signaling Pathway
The fundamental reaction mechanism for both Sulfo Cy3 NHS ester and this compound involves the nucleophilic attack of a primary amine on the NHS ester group. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The optimal pH for this reaction is between 8.3 and 8.5.[7]
Experimental Protocols
The following section provides a detailed protocol for labeling an antibody (IgG) with Sulfo Cy3 NHS ester. This protocol can be adapted for other proteins and for crosslinking applications using the bis-NHS ester by adjusting the molar ratios of the reactants.
Required Materials
-
Sulfo Cy3 NHS ester (or bis-NHS ester)
-
Antibody (e.g., IgG) or protein of interest (free of BSA, gelatin, and amine-containing buffers like Tris)[8]
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5[7]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification/Desalting Column (e.g., Sephadex G-25)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Experimental Workflow
Step-by-Step Procedure
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the Sulfo Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[8]
-
-
Perform the Conjugation Reaction:
-
The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended for labeling.[8] For crosslinking with the bis-NHS ester, a 1:1 or 2:1 molar ratio of crosslinker to protein may be a suitable starting point, depending on the desired outcome (intramolecular vs. intermolecular crosslinking).
-
Add the calculated amount of dye stock solution to the protein solution while gently vortexing. The volume of DMSO should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction for 1 hour at room temperature with continuous gentle mixing, protected from light.[9]
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9]
-
Collect the colored fractions, which contain the fluorescently labeled protein.
-
-
Characterize the Conjugate (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for Sulfo Cy3).
-
The protein concentration can be calculated using the following formula: Protein Concentration (M) = [A280 - (A555 × CF)] / εprotein where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
The dye concentration can be calculated as: Dye Concentration (M) = A555 / εdye where εdye is the molar extinction coefficient of Sulfo Cy3 at 555 nm (~150,000 cm-1M-1).
-
The DOL is the ratio of the dye concentration to the protein concentration. An optimal DOL for antibodies is typically between 2 and 10.[7]
-
Storage
Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.[9]
Applications in Research and Drug Development
The unique properties of Sulfo Cy3 NHS esters make them valuable tools in various scientific disciplines:
-
Fluorescence Microscopy and Imaging: Labeled antibodies and proteins are used to visualize cellular structures and localize specific targets.[4]
-
Flow Cytometry: Fluorescently tagged cells can be identified and sorted.
-
Immunoassays (ELISA, Western Blotting): Labeled secondary antibodies provide a means of detection.[10]
-
Protein-Protein Interaction Studies: The bis-NHS ester can be used to crosslink interacting proteins for subsequent analysis by techniques like SDS-PAGE and mass spectrometry.
-
Drug Delivery and Targeting: Fluorescently labeling drug carriers or therapeutic proteins allows for the tracking of their biodistribution and cellular uptake.
Troubleshooting
-
Low Labeling Efficiency: Ensure the protein buffer is free of primary amines and the pH is optimal (8.3-8.5). Check the reactivity of the dye, as it can degrade with improper storage.
-
Protein Precipitation: This may occur if the protein is not soluble at the required concentration or if too much organic solvent is added. The use of the sulfonated dye should minimize this issue.
-
High Background Fluorescence: This is often due to insufficient removal of unreacted dye. Ensure thorough purification of the conjugate.
-
Self-Quenching: High degrees of labeling can lead to fluorescence quenching. If this is observed, reduce the molar ratio of dye to protein in the reaction.[5]
This guide provides a comprehensive foundation for the use of this compound and its monofunctional counterpart. For specific applications, further optimization of the provided protocols may be necessary.
References
- 1. abpbio.com [abpbio.com]
- 2. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to Sulfo Cy3 bis NHS Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo Cy3 bis N-hydroxysuccinimide (NHS) ester, a fluorescent labeling reagent. The document details its chemical structure, molecular weight, and key spectral properties. It also offers detailed experimental protocols for its use in labeling biomolecules and for protein crosslinking studies. Furthermore, this guide presents visual workflows for common applications, including immunofluorescence and protein-protein interaction analysis, to facilitate experimental design and execution.
Core Properties and Chemical Structure
Sulfo Cy3 bis NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. The presence of two NHS ester functional groups makes it a homobifunctional crosslinker, capable of covalently linking two biomolecules that possess primary amines (e.g., lysine (B10760008) residues in proteins). The sulfonate groups enhance its water solubility, making it ideal for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.
The fundamental structure consists of the Cy3 fluorophore core, which provides the bright orange-red fluorescence, flanked by two reactive NHS ester moieties. This bifunctionality allows for its use in creating intramolecular crosslinks within a single protein or intermolecular crosslinks between interacting proteins.
Below is a representation of the reaction between this compound and a protein.
Caption: Reaction schematic of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its more common mono-functional counterpart for comparison.
Table 1: Physicochemical Properties
| Property | This compound | Sulfo Cy3 mono NHS Ester (Representative) |
| Molecular Formula | C₄₁H₄₅N₄NaO₁₄S₂ | C₃₄H₃₈N₃NaO₁₀S₂ |
| Molecular Weight | 904.93 g/mol [1] | ~735.80 g/mol |
| Appearance | Dark red solid | Dark red crystals[1] |
| Solubility | High in water, DMF, DMSO | Very high in water, good in polar organic solvents (DMF, DMSO)[1] |
Table 2: Spectral Properties
| Property | This compound | Sulfo Cy3 mono NHS Ester (Representative) |
| Excitation Maximum (λex) | ~555 nm | 548 - 555 nm |
| Emission Maximum (λem) | ~570 nm | 563 - 572 nm |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | 150,000 - 162,000 cm⁻¹M⁻¹ |
| Quantum Yield | Not specified | ~0.1 |
| Spectrally Similar Dyes | Cy3, Alexa Fluor 555, DyLight 555 | Cy3, Alexa Fluor 546, DyLight 549 |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound (for single labeling)
This protocol is adapted for using the bis-NHS ester for standard fluorescent labeling, where only one of the NHS esters is intended to react with the target protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
Add the dissolved dye to the protein solution at a molar ratio of 5:1 to 20:1 (dye:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Cy3).
Protocol 2: Protein-Protein Crosslinking with this compound
This protocol utilizes the bifunctional nature of the dye to crosslink interacting proteins.
Materials:
-
Protein complex or interacting protein partners in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner or Western blot apparatus
Procedure:
-
Reaction Setup: Combine the interacting proteins in a reaction tube at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Crosslinker Addition: Add the this compound (dissolved in DMSO/DMF) to the protein solution. A typical starting concentration for the crosslinker is 1 mM, but this should be optimized.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the crosslinked, fluorescently labeled proteins using an in-gel fluorescence scanner.
-
Alternatively, perform a Western blot to identify the components of the crosslinked complex.
-
Mandatory Visualizations
Immunofluorescence Staining Workflow
The following diagram illustrates a typical workflow for indirect immunofluorescence, a common application for Sulfo Cy3-labeled secondary antibodies.
Caption: A typical indirect immunofluorescence workflow.
Protein Crosslinking and Analysis Workflow
This diagram outlines the process of using this compound to identify protein-protein interactions.
References
Sulfo Cy3 bis NHS Ester: A Technical Guide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo Cy3 bis N-hydroxysuccinimide (NHS) ester, a fluorescent dye widely used for covalently labeling proteins and other biomolecules. We will cover its chemical properties, the mechanism of action, and detailed protocols for its application in biological research.
Core Properties of Sulfo Cy3 bis NHS Ester
This compound is a water-soluble, bright, and photostable fluorescent dye. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins in aqueous environments without the need for organic co-solvents. This property is advantageous for proteins that are prone to denaturation or have low solubility.[1][2] The dye is pH-insensitive in a range of pH 4 to 10.[3][4] It reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Weight | ~821.9 g/mol | [4][6] |
| Excitation Maximum (λex) | ~555 nm | [4][6][7] |
| Emission Maximum (λem) | ~570 - 572 nm | [4][6][7] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4][6] |
| Solubility | Water, DMSO, DMF | [4][6][8] |
| Quantum Yield | ~0.1 | [8] |
| Optimal pH for Labeling | 8.0 - 9.5 | [9][10] |
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester group of the dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Protocols
The following is a generalized protocol for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.
Reagent Preparation
-
Protein Solution:
-
Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.
-
The buffer should be free of primary amines, such as Tris, and ammonium (B1175870) salts. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer at pH 8.3-8.5 are recommended.[11]
-
Ensure the protein solution is free of extraneous proteins like BSA or gelatin.[9]
-
-
This compound Stock Solution:
-
Allow the vial of the dye to warm to room temperature before opening.
-
Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[9][10][11] This stock solution can be stored at -20°C for a few weeks.[9]
-
-
Reaction Buffer:
-
0.1 M sodium bicarbonate, pH 8.3-8.5.[11]
-
Labeling Reaction
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer. A common approach is to add the bicarbonate buffer to constitute 10% of the final reaction volume.[11]
-
Calculate the required volume of the dye stock solution. A molar excess of the dye to the protein is typically used. Ratios of 5:1, 10:1, or 20:1 (dye:protein) are common starting points for optimization.[9]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[11]
-
Incubate the reaction mixture for 1-4 hours at room temperature, or overnight on ice, protected from light.[11]
Purification of the Labeled Protein
It is crucial to remove the unreacted dye after the labeling reaction.
-
Gel Filtration/Size-Exclusion Chromatography: This is the most common method for separating the labeled protein from the free dye.[11]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[9]
-
Apply the reaction mixture to the column.
-
Collect the fractions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Monitor the fractions by absorbance at 280 nm (for protein) and 555 nm (for the dye).
-
Pool the fractions containing the labeled protein.
-
Characterization and Storage
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.[10] Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage. To avoid repeated freeze-thaw cycles, it is advisable to store the conjugate in smaller aliquots.[10]
Experimental Workflow
The following diagram illustrates the general workflow for protein labeling with this compound.
Important Considerations
-
Self-Quenching: At high molar labeling ratios, Sulfo Cy3 can exhibit self-quenching, which can reduce the fluorescence signal. Therefore, it is recommended for detecting moderately to highly abundant targets.[3][4]
-
Alternative Dyes: For detecting low-abundance targets, alternative dyes that are less prone to self-quenching at high labeling ratios may be more suitable.[3][4]
-
Purity of Reagents: The purity of the protein and the absence of extraneous primary amines are critical for a successful labeling reaction.
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 7. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 8. ibiantech.com [ibiantech.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. interchim.fr [interchim.fr]
A Technical Deep Dive into Amine-Reactive Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of amine-reactive fluorescent dyes, their core chemistries, and their applications in biological research and drug development. From the underlying reaction mechanisms to detailed experimental protocols, this document provides a comprehensive resource for professionals leveraging fluorescent labeling technologies.
Core Principles of Amine-Reactive Fluorescent Dyes
Amine-reactive fluorescent dyes are indispensable tools for covalently attaching fluorescent reporters to biomolecules, most notably proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The primary targets for these dyes on proteins are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[1] Given the prevalence of lysine residues on the surface of most proteins, these dyes offer a straightforward and widely adopted method for fluorescent labeling.[1]
The reactivity of these dyes is critically dependent on the pH of the reaction buffer. The labeling reactions are most efficient at a slightly basic pH, typically between 8.3 and 9.0, where the primary amino groups are deprotonated and thus more nucleophilic.[4][5] It is imperative to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the dye.[1][6]
There are two principal classes of amine-reactive fluorescent dyes, distinguished by their reactive group: Succinimidyl Esters (SE) , also known as N-Hydroxysuccinimidyl (NHS) Esters , and Isothiocyanates .[1]
Succinimidyl Esters (NHS Esters)
Succinimidyl esters are the most prevalent class of amine-reactive dyes due to their high reactivity and the formation of stable amide bonds with primary amines.[1] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[3] While highly effective, NHS esters are susceptible to hydrolysis in aqueous environments, a competing reaction that can reduce labeling efficiency.[7][8] Therefore, it is crucial to prepare solutions of NHS ester dyes immediately before use.[9]
Isothiocyanates
Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1][10] This reaction is also favored at an alkaline pH.[10] While widely used, particularly in the form of Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC), the resulting thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.[1]
Quantitative Data of Common Amine-Reactive Fluorescent Dyes
The selection of a fluorescent dye is a critical decision in experimental design and is dictated by factors such as the available excitation sources, the detection instrumentation, and the spectral properties of the dye itself. The brightness of a fluorophore is a function of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[2][11]
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar Dyes |
| Fluorescein | Isothiocyanate (FITC) | 495 | 525 | ~75,000 | 0.92 | Alexa Fluor 488, DyLight 488 |
| Tetramethylrhodamine | Isothiocyanate (TRITC) | 555 | 580 | ~91,000 | 0.21 | Alexa Fluor 555, Cy3 |
| Texas Red® | Sulfonyl Chloride | 595 | 615 | ~85,000 | 0.61 | Alexa Fluor 594, DyLight 594 |
| Alexa Fluor™ 350 | NHS Ester | 346 | 442 | 19,000 | 0.79 | AMCA |
| Alexa Fluor™ 488 | NHS Ester | 495 | 519 | 71,000 | 0.92 | FITC, Cy2 |
| Alexa Fluor™ 555 | NHS Ester | 555 | 565 | 150,000 | 0.10 | TRITC, Cy3 |
| Alexa Fluor™ 594 | NHS Ester | 590 | 617 | 73,000 | 0.66 | Texas Red® |
| Alexa Fluor™ 647 | NHS Ester | 650 | 668 | 239,000 | 0.33 | Cy5, DyLight 650 |
| Cy®3 | NHS Ester | 550 | 570 | 150,000 | 0.15 | Alexa Fluor 555, TRITC |
| Cy®5 | NHS Ester | 649 | 670 | 250,000 | 0.20 | Alexa Fluor 647, DyLight 650 |
Note: Molar extinction coefficients and quantum yields are environmentally sensitive and the values presented here are for reference under specific, cited conditions.[2][12]
Experimental Protocols
Protocol for Protein Labeling with a Succinimidyl Ester (NHS Ester) Dye
This protocol provides a general procedure for labeling proteins, such as antibodies, with an amine-reactive NHS ester dye.[13][14][15]
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[9]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (A_max).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
CF is the correction factor for the dye's absorbance at 280 nm. ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively.
-
Protocol for Antibody Labeling with Fluorescein Isothiocyanate (FITC)
This protocol outlines a typical procedure for labeling antibodies with FITC.[9][10][17]
Materials:
-
Purified antibody (1-2 mg/mL)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (optional) or ammonium (B1175870) chloride (50 mM final concentration)[9]
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation:
-
FITC Solution Preparation:
-
Conjugation Reaction:
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding a quenching solution to a final concentration of 50 mM and incubating for another 2 hours.[9]
-
-
Purification:
-
Remove the unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.[10]
-
Collect the first colored band, which contains the FITC-labeled antibody.
-
-
Determination of F/P Ratio:
-
The fluorescein-to-protein (F/P) molar ratio can be determined spectrophotometrically by measuring the absorbance at 280 nm and 495 nm.[17]
-
Visualizing the Principles
Reaction of a Succinimidyl Ester with a Primary Amine```dot
Caption: A typical workflow for fluorescently labeling a protein.
Structure of a Fluorescently Labeled Antibody
References
- 1. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 4. fluidic.com [fluidic.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. stackoverflow.com [stackoverflow.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. How do I draw chemical compounds and chemical reaction mechanisms and add it to my questions? - Chemistry Meta Stack Exchange [chemistry.meta.stackexchange.com]
- 12. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Sulfo Cy3 bis NHS ester safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Sulfo Cy3 bis NHS ester, a fluorescent dye widely used for labeling proteins, peptides, and other biomolecules. This guide covers its core properties, safety information, detailed experimental protocols for conjugation and purification, and a typical experimental workflow.
Core Properties and Specifications
This compound is a water-soluble, amine-reactive fluorescent dye. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins that may have low solubility or are prone to denaturation in the presence of organic co-solvents[1]. The N-hydroxysuccinimidyl (NHS) ester functional groups readily react with primary amines (-NH2) on biomolecules, such as the ε-amino group of lysine (B10760008) residues, to form stable amide bonds[2].
This dye is a bright, orange-fluorescent label with high photostability and its fluorescence is insensitive to pH over a wide range[3][4]. It is commonly used in various applications, including immunofluorescence, ELISA, western blotting, and flow cytometry.
Quantitative Data Summary
| Property | Value | References |
| Appearance | Dark red solid | [Product Datasheets] |
| Molecular Weight | ~1012 g/mol | [5] |
| Excitation Maximum (λex) | ~550 - 555 nm | [4][5] |
| Emission Maximum (λem) | ~570 - 572 nm | [4][5] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [4][5] |
| Solubility | Water, DMSO, DMF | [4] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [2][3] |
| Reactivity | Primary amines | [3] |
Safety Data and Handling
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is essential to follow standard laboratory safety practices.
Hazard Identification
-
GHS Classification: Not a dangerous substance or mixture.
-
Label Elements: No signal word, hazard statements, or pictograms are required.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use personal protective equipment as required. Wash hands thoroughly after handling.
-
Storage: Store at -20°C, protected from light and moisture. For long-term storage, it is recommended to aliquot and store at ≤–20°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to proteins and the subsequent purification of the labeled conjugate.
Protein and Dye Preparation
A. Protein Preparation:
-
The protein to be labeled should be at a concentration of 2-10 mg/mL for optimal results[6].
-
The protein must be in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and must be removed. This can be achieved by dialysis or using a desalting column to exchange the buffer to a suitable labeling buffer, such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer with a pH of 8.0-9.0[7][8].
B. Dye Preparation:
-
Bring the vial of this compound to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL[5]. This stock solution should be prepared fresh before use.
Conjugation Reaction
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring or vortexing. A common starting point is a 10:1 to 15:1 molar ratio of dye to protein[6]. The optimal ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring or rotation[5][7].
Purification of the Labeled Protein
After the conjugation reaction, it is crucial to remove any unreacted, free dye from the labeled protein. This is most commonly achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or through the use of spin columns designed for dye removal[5][6][7].
-
Equilibrate the chosen purification column with a suitable storage buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the purified, labeled protein.
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter to determine.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~550 nm, A_dye).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = A_dye / (ε_dye × Protein Concentration (M)) Where:
-
ε_dye is the molar extinction coefficient of the dye at its λ_max (~150,000 cm⁻¹M⁻¹).
-
An optimal DOL for most antibodies is typically between 2 and 10[8].
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for protein labeling and a common downstream application in immunofluorescence microscopy.
Protein Labeling and Purification Workflow
Caption: General workflow for labeling a protein with this compound.
Immunofluorescence Staining Workflow
Caption: A typical workflow for immunofluorescence using a Sulfo-Cy3 labeled secondary antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Application Notes and Protocols for Sulfo Cy3 bis NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy3 bis NHS ester is a water-soluble, bright orange fluorescent dye designed for the covalent labeling of proteins and other biomolecules.[1][2] This reagent features two N-hydroxysuccinimide (NHS) ester functional groups, enabling it to react efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus) on target molecules to form stable amide bonds.[3][4] The presence of two NHS esters may result in a brighter fluorescent signal compared to mono-NHS ester dyes, making it a valuable tool for various bioanalytical and imaging applications.[5][6] The sulfonate groups on the cyanine (B1664457) dye core enhance its water solubility, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which is particularly beneficial for proteins that are prone to denaturation.[7][8]
Chemical Properties and Specifications
The key characteristics of this compound are summarized in the table below. These properties are essential for designing and troubleshooting labeling experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λmax) | ~550-555 nm | [7][9] |
| Emission Maximum (λmax) | ~570-572 nm | [7][9] |
| Molecular Weight | Varies by manufacturer | [7] |
| Reactive Group | bis N-hydroxysuccinimide (NHS) ester | [3][4] |
| Target Functional Group | Primary amines (-NH2) | [4][10] |
| Solubility | High in water, DMSO, DMF | [7][8] |
| Optimal pH for Reaction | 7.2 - 8.5 | [11] |
Reaction Mechanism
The labeling reaction of this compound with a protein is a nucleophilic acyl substitution. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. abpbio.com [abpbio.com]
- 4. apexbt.com [apexbt.com]
- 5. Cyanine 3 bissuccinimidyl ester [equivalent to Cy3® bisNHS ester] | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 8. ibiantech.com [ibiantech.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Step-by-Step Guide for Antibody Conjugation with Sulfo-Cy3
This application note provides a detailed protocol for the covalent conjugation of Sulfo-Cy3 NHS ester to primary amines on antibodies. This guide is intended for researchers, scientists, and drug development professionals seeking to fluorescently label antibodies for use in various immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting.
Introduction
Sulfo-Cy3 is a water-soluble, bright, and photostable cyanine (B1664457) dye. The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy3 reacts efficiently with primary amine groups (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable covalent amide bond.[1][2] The sulfonated nature of this dye enhances its water solubility, minimizing the need for organic solvents that can denature sensitive proteins.[3][4] This protocol outlines the necessary steps for preparing the antibody, performing the conjugation reaction, purifying the conjugate, and determining the degree of labeling.
Data Summary: Key Parameters for Sulfo-Cy3 Antibody Conjugation
For successful and reproducible antibody conjugation, it is crucial to control several key parameters. The following table summarizes the recommended ranges for these parameters, which should be optimized for each specific antibody and application.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-5 mg/mL[1] | Higher concentrations ( > 5 mg/mL) can lead to more efficient labeling.[1] Concentrations below 1 mg/mL may require a higher molar excess of the dye.[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Avoid buffers containing primary amines like Tris or glycine, as they will compete with the antibody for the NHS ester.[1] |
| Reaction pH | 8.3 - 8.5[5] | The reaction is strongly pH-dependent; a slightly basic pH is optimal for the reaction with primary amines.[1][5] |
| Molar Excess of Sulfo-Cy3 | 5-20 fold[1] | This is a starting point and should be optimized. Higher ratios may be needed for lower antibody concentrations.[1] |
| Incubation Time | 1 hour[6][7] | Can be extended, but prolonged incubation may increase the risk of antibody denaturation. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C[6] | Gentle rotation or shaking during incubation is recommended.[6] |
| Purification Method | Size Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis[6][8] | To remove unconjugated dye.[9] |
| Degree of Labeling (DOL) | 2 - 10[8][10] | The optimal DOL depends on the application and the specific antibody. |
Experimental Protocol
This protocol is a general guideline for labeling 1 mg of an antibody. Adjustments may be necessary for different amounts of antibody.
Antibody Preparation
Proper preparation of the antibody is critical for successful conjugation.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA) or gelatin, it must be purified.[6][8] This can be achieved through dialysis against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.[1]
Preparation of Sulfo-Cy3 NHS Ester Solution
-
Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][11] For example, dissolve 1 mg of Sulfo-Cy3 NHS ester in 100 µL of DMSO to create a 10 mg/mL stock solution.[6] This stock solution should be used immediately or stored at -20°C for a short period, protected from light and moisture.[6]
Molar Excess Calculation
To control the degree of labeling, it's important to calculate the appropriate molar excess of the dye.
-
Calculate moles of antibody:
-
Moles of Ab = (mass of Ab in g) / (molecular weight of Ab in g/mol )
-
(Assuming IgG, MW ≈ 150,000 g/mol )
-
-
Calculate moles of dye needed:
-
Moles of Dye = Moles of Ab * Desired Molar Excess
-
-
Calculate volume of dye stock solution to add:
-
Volume of Dye Stock = (Moles of Dye * MW of Dye in g/mol ) / (Concentration of Dye Stock in g/mL)
-
Conjugation Reaction
-
Add the calculated volume of the Sulfo-Cy3 NHS ester stock solution to the prepared antibody solution.
-
Mix gently but thoroughly by pipetting.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation or shaking, protected from light.[6][7]
Purification of the Conjugate
It is essential to remove any unreacted Sulfo-Cy3 dye from the conjugated antibody.
-
Size Exclusion Chromatography: This is the most common method.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS, pH 7.4).[6]
-
Apply the reaction mixture to the column.
-
Collect the fractions containing the labeled antibody, which will elute first. The smaller, unconjugated dye molecules will elute later.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette.
-
Dialyze against a large volume of storage buffer at 4°C with several buffer changes over 24-48 hours.
-
Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo-Cy3 (~550 nm, A550).[12]
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law:
-
Concentration_Ab (M) = [A280 - (A550 * CF280)] / ε_Ab
-
Concentration_Dye (M) = A550 / ε_Dye
-
Where:
-
-
DOL = Concentration_Dye / Concentration_Ab
-
Storage of the Conjugated Antibody
-
Store the purified Sulfo-Cy3 conjugated antibody at 4°C, protected from light.[14][15]
-
For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[14][16] Fluorescently conjugated antibodies should ideally not be frozen without a cryoprotectant.[15]
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with Sulfo-Cy3.
Chemical Reaction
Caption: Reaction of Sulfo-Cy3 NHS ester with a primary amine on an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 4. apexbt.com [apexbt.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. Antibody Labelling - QIAN SU LAB [qiansulab.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Antibody Storage and Antibody Shelf Life [labome.com]
- 15. Antibodies Support—Getting Started | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. sysy.com [sysy.com]
Sulfo Cy3 bis NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo Cy3 bis NHS ester is a water-soluble, amine-reactive fluorescent dye widely used for labeling proteins, peptides, and amine-modified oligonucleotides. Its utility in immunofluorescence microscopy stems from its bright orange fluorescence, high aqueous solubility, and ability to form stable covalent bonds with primary amines on target biomolecules. The presence of two N-hydroxysuccinimidyl (NHS) ester functional groups potentially allows for a higher degree of labeling on target proteins. The sulfonate groups enhance its hydrophilicity, minimizing the need for organic co-solvents in labeling reactions and reducing the propensity for aggregation of labeled conjugates. This makes it an excellent choice for labeling sensitive proteins like antibodies for immunofluorescence applications.
Sulfo Cy3 is spectrally similar to other orange fluorescent dyes such as Alexa Fluor 555 and DyLight 555, with an excitation maximum around 555 nm and an emission maximum around 570 nm.[1] This allows for its use with common laser lines (e.g., 532 nm or 555 nm) and standard TRITC/Cy3 filter sets. While Alexa Fluor 555 is often cited for its superior brightness and photostability, Sulfo Cy3 provides a reliable and cost-effective alternative for many immunofluorescence applications, particularly for the detection of moderately to highly abundant targets.[1][2][3][4] However, it is important to note that at high molar labeling ratios, Sulfo Cy3 can exhibit self-quenching, which may reduce the fluorescence intensity of the conjugate.[1][3]
Data Presentation
Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (Ex) | 555 nm | [1][5][6] |
| Emission Maximum (Em) | 570 nm | [5][6] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1] |
| Recommended Laser Lines | 532 nm or 555 nm | [1][3] |
| Recommended Filter Set | TRITC / Cy3 | [1][3] |
Comparison with Spectrally Similar Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability |
| Sulfo Cy3 | 555 | 570 | Good | Moderate |
| Alexa Fluor 555 | 555 | 565 | Excellent | High |
| DyLight 555 | 555 | 565 | Excellent | High |
Note: Relative brightness and photostability are general comparisons and can vary depending on the specific application and experimental conditions.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the labeling of an IgG antibody. The optimal dye-to-antibody ratio may need to be determined empirically for other proteins.
Materials:
-
Antibody (IgG) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing substances like Tris, glycine, or BSA, as these will compete for labeling. If necessary, dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
Add 1/10th volume of 1 M Sodium Bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. Vortex to dissolve completely. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of 10:1 (dye:antibody) is a good starting point. For an IgG antibody (MW ~150 kDa), this corresponds to approximately 55 µg of dye per 1 mg of antibody.
-
Add the calculated amount of dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled antibody will elute first as a colored fraction, followed by the smaller, unconjugated dye molecules.
-
Collect the first colored fraction.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for Sulfo Cy3).
-
The DOL can be calculated using the following formula: DOL = (A₅₅₅ × ε₂₈₀_protein) / [(A₂₈₀ - (A₅₅₅ × CF₂₈₀)) × ε₅₅₅_dye] Where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Immunofluorescence Staining of Cytoskeleton (Tubulin)
This protocol provides a general workflow for staining tubulin in adherent cells using a Sulfo Cy3-labeled secondary antibody.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin
-
Secondary Antibody: Sulfo Cy3-conjugated Goat anti-Mouse IgG
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile coverslips in a petri dish and culture until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody (mouse anti-α-tubulin) to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Sulfo Cy3-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and Cy3 (orange/red).
-
Mandatory Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: Simplified EGFR signaling pathway, a common target for immunofluorescence studies.[7]
References
Application Notes and Protocols for Sulfo-Cy3 bis-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Sulfo-Cy3 bis-NHS ester, a bright and photostable cyanine (B1664457) dye, for labeling antibodies and proteins for flow cytometry applications. The protocols outlined below cover antibody conjugation, cell staining, and data acquisition.
Introduction
Sulfo-Cy3 bis-NHS ester is a water-soluble, amine-reactive fluorescent dye commonly used for labeling biomolecules in aqueous environments. The bis-N-hydroxysuccinimide (NHS) ester groups readily react with primary amines on proteins, such as lysine (B10760008) residues, to form stable amide bonds. Its bright fluorescence in the orange-yellow region of the spectrum (excitation/emission maxima ~550/570 nm) makes it an excellent choice for multiplex flow cytometry experiments. The inclusion of sulfonate groups enhances its water solubility, preventing aggregation of the labeled protein.
Key Experimental Protocols
Protocol 1: Antibody/Protein Labeling with Sulfo-Cy3 bis-NHS Ester
This protocol details the conjugation of Sulfo-Cy3 bis-NHS ester to an antibody or protein. The molar ratio of dye to protein is a critical parameter and may require optimization for different proteins.
Materials:
-
Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-Cy3 bis-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., desalting column) to remove unconjugated dye
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Prepare the Antibody/Protein: Dissolve the antibody or protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy3 bis-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 8-12 moles of dye per mole of antibody is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody/protein from the unconjugated dye using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 550 nm (for Sulfo-Cy3).
Protocol 2: Staining of Cells for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a Sulfo-Cy3-conjugated antibody.
Materials:
-
Suspension of single cells (e.g., from cell culture or tissue dissociation)
-
Sulfo-Cy3 conjugated antibody
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
(Optional) Fc receptor blocking solution
-
(Optional) Fixation and permeabilization buffers for intracellular staining
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 to 1x10^7 cells/mL in ice-cold flow cytometry staining buffer.
-
(Optional) Fc Receptor Blocking: If staining cells that express Fc receptors (e.g., immune cells), incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice to reduce non-specific antibody binding.
-
Staining: Add the predetermined optimal concentration of the Sulfo-Cy3 conjugated antibody to the cell suspension.
-
Incubation: Incubate the cells for 20-30 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells 2-3 times with 1-2 mL of ice-cold flow cytometry staining buffer to remove unbound antibody. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.
-
Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and filter set appropriate for Sulfo-Cy3 (e.g., 561 nm laser for excitation and a 585/42 nm bandpass filter for emission).
Data Presentation
Quantitative data for the use of Sulfo-Cy3 bis-NHS ester is summarized in the tables below.
| Parameter | Recommended Range/Value | Notes |
| Excitation Maximum | ~550 nm | Optimal excitation with a 561 nm laser. |
| Emission Maximum | ~570 nm | Collect emission with a filter centered around this wavelength. |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 550 nm | Used for calculating the Degree of Labeling (DOL). |
| Optimal pH for Conjugation | 7.2 - 8.5 | Reaction efficiency decreases at lower pH values. |
| Recommended Molar Dye:Protein Ratio | 8:1 to 12:1 | Starting point for optimization; may vary with protein. |
| Reaction Time for Conjugation | 1 - 2 hours | At room temperature. |
| Staining Concentration | 0.1 - 10 µg/mL | Must be determined empirically for each antibody and cell type. |
| Cell Staining Incubation Time | 20 - 30 minutes | On ice or at 4°C. |
Visualizations
Application Notes and Protocols: Labeling Oligonucleotides with Sulfo-Cy3 NHS Ester
Introduction
Sulfo-Cyanine3 (Sulfo-Cy3) is a bright, orange-fluorescent dye commonly used for labeling biomolecules, including oligonucleotides.[1] As a sulfonated cyanine (B1664457) dye, it possesses excellent water solubility, eliminating the need for organic solvents in labeling reactions and subsequent applications.[2][] The N-hydroxysuccinimidyl (NHS) ester functional group of Sulfo-Cy3 reacts efficiently and specifically with primary aliphatic amines to form a stable, covalent amide bond.[4][5] This post-synthetic labeling strategy is a robust method for attaching fluorescent reporters to amine-modified oligonucleotides.[6] The resulting fluorescently labeled probes are indispensable tools for a wide range of applications in molecular biology and drug development, including fluorescence in situ hybridization (FISH), microarray analysis, quantitative PCR (qPCR), and fluorescence resonance energy transfer (FRET) studies.[7][8]
This document provides a detailed protocol for the conjugation of Sulfo-Cy3 NHS ester to amino-modified oligonucleotides, including reagent preparation, the labeling reaction, purification methods, and quality control procedures.
Materials and Reagents
-
Amine-modified oligonucleotide (lyophilized, with a 5', 3', or internal primary amine modifier, e.g., Amino-Modifier C6)
-
Sulfo-Cy3 NHS ester (stored desiccated and protected from light at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO)[2]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃) or 0.1 M Sodium Borate (Na₂B₄O₇·10H₂O). The buffer must be adjusted to pH 8.3-8.5 and be free of primary amines (e.g., Tris).[4][9][10]
-
Nuclease-free water
-
For Purification (Ethanol Precipitation):
-
3 M Sodium Acetate (B1210297) (NaOAc), pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
-
For Purification (HPLC):
-
Acetonitrile (B52724) (HPLC grade)
-
Triethylammonium (B8662869) acetate (TEAA) buffer or other suitable ion-pairing reagent
-
-
Equipment:
-
Microcentrifuge
-
Spectrophotometer (UV-Vis)
-
Laboratory shaker/vortexer
-
Lyophilizer or centrifugal evaporator
-
HPLC system (optional, for high-purity applications)
-
Experimental Protocols
Reagent Preparation
-
Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5):
-
Dissolve 840 mg of Sodium Bicarbonate in 90 mL of nuclease-free water.
-
Adjust the pH to 8.5 using 1 M NaOH or 1 M HCl.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Prepare this buffer fresh or store in aliquots at -20°C to maintain pH.[9]
-
-
Amino-Modified Oligonucleotide Solution:
-
Sulfo-Cy3 NHS Ester Solution:
-
Allow the vial of Sulfo-Cy3 NHS ester to warm completely to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.[2] For example, dissolve 1 mg of Sulfo-Cy3 NHS ester in approximately 130-140 µL of DMSO (check the exact molecular weight on the product sheet).
-
This solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.[9] Any unused portion can be stored, tightly sealed, at -20°C for a short period (up to two weeks).[2]
-
Conjugation Reaction
The following protocol is optimized for a reaction volume of approximately 100 µL. It can be scaled as needed.
-
To a microcentrifuge tube, add the prepared amino-modified oligonucleotide solution.
-
Add the Sulfo-Cy3 NHS ester stock solution to achieve a 5:1 to 15:1 molar excess of dye to oligonucleotide.[12] A higher ratio can help drive the reaction to completion but may necessitate more rigorous purification.
-
Vortex the reaction mixture gently for 30 seconds.
-
Incubate the reaction for at least 4 hours at room temperature (~25°C) or overnight on ice.[4][9] To prevent photobleaching of the dye, wrap the tube in aluminum foil.[9]
Chemical Reaction Schematic
The reaction involves the nucleophilic attack of the oligonucleotide's primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).
Caption: Sulfo-Cy3 NHS ester reacts with a primary amine on an oligonucleotide.
Purification of Labeled Oligonucleotide
Purification is critical to remove unreacted Sulfo-Cy3 dye and any unlabeled oligonucleotides.[13] Dual HPLC is highly recommended for applications requiring high purity.[6][14] Ethanol precipitation is a simpler alternative that removes the majority of the free dye.[9]
Method A: High-Purity Purification by HPLC
-
Dilute the reaction mixture with HPLC-grade water.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).[15]
-
Elute the sample using a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).[12]
-
Monitor the elution at 260 nm (oligonucleotide) and 550 nm (Sulfo-Cy3).[16]
-
The desired product will be the peak that absorbs at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and free dye will absorb strongly at 550 nm with a different retention time.
-
Collect the fractions corresponding to the labeled oligonucleotide.
-
Lyophilize or evaporate the purified fractions to obtain the final product.
Method B: Standard Purification by Ethanol Precipitation
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the conjugation reaction mixture.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.[17]
-
Centrifuge at ≥16,000 x g for 25-30 minutes at 4°C to pellet the oligonucleotide.[17] The supernatant containing the bulk of the unreacted dye will be brightly colored.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 1 mL of ice-cold 70% ethanol to remove residual salt and free dye.
-
Centrifuge again for 10-15 minutes at 4°C.
-
Decant the supernatant and air-dry or speed-vac the pellet to remove residual ethanol.
-
Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer.
Quality Control and Quantification
The concentration and degree of labeling (DOL) can be determined by UV-Vis spectrophotometry.
-
Measure Absorbance: Dilute a small aliquot of the purified product and measure its absorbance at 260 nm (A₂₆₀) and 550 nm (A₅₅₀, the λₘₐₓ for Sulfo-Cy3).[16]
-
Calculate Oligonucleotide Concentration: The absorbance of the Sulfo-Cy3 dye at 260 nm will interfere with the oligonucleotide measurement. A correction factor (CF) must be applied. The CF for Sulfo-Cy3 is approximately 0.09.[11]
Corrected A₂₆₀ = A₂₆₀(measured) - (A₅₅₀ × CF)
Oligo Conc. (µM) = (Corrected A₂₆₀ / ε₂₆₀) × 1,000,000 (where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide, which can be estimated based on its sequence).
-
Calculate Dye Concentration:
Dye Conc. (µM) = (A₅₅₀ / ε₅₅₀) × 1,000,000 (where ε₅₅₀ for Sulfo-Cy3 is ~150,000 L·mol⁻¹·cm⁻¹).[11]
-
Calculate Degree of Labeling (DOL):
DOL = Dye Concentration (µM) / Oligo Concentration (µM)
For a singly-labeled oligonucleotide, the ideal DOL is close to 1.0.[12]
Quantitative Data Summary
Table 1: Spectroscopic and Reaction Properties of Sulfo-Cy3
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maximum (λₑₓ) | ~554 nm | [1][18] |
| Emission Maximum (λₑₘ) | ~568 nm | [1][18] |
| Molar Extinction Coefficient (ε₅₅₀) | 150,000 L·mol⁻¹·cm⁻¹ | [11][14] |
| A₂₆₀ Correction Factor (CF) | ~0.09 | [11] |
| Recommended Reaction pH | 8.3 - 9.0 | [4][10] |
| Recommended Dye:Oligo Molar Ratio | 5:1 to 15:1 |[12] |
Table 2: Comparison of Common Purification Methods
| Feature | Ethanol Precipitation | Reverse-Phase HPLC |
|---|---|---|
| Purity | Good; removes most free dye | Excellent; separates labeled, unlabeled, and free dye |
| Yield | 70-90% | >85% |
| Throughput | High; multiple samples simultaneously | Low; one sample at a time |
| Equipment | Standard laboratory centrifuge | Specialized HPLC system |
| Best For | Routine applications, screening | High-purity needs (e.g., FRET, structural studies) |
Workflow Diagrams
Caption: Experimental workflow for labeling oligonucleotides with Sulfo-Cy3.
Caption: Application workflow of a Sulfo-Cy3 labeled probe in FISH.
References
- 1. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. stratech.co.uk [stratech.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 15. researchgate.net [researchgate.net]
- 16. ccr.cancer.gov [ccr.cancer.gov]
- 17. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligonucleotide labeling_TargetMol [targetmol.com]
Application Notes and Protocols for Sulfo Cy3 bis NHS Ester in In Situ Hybridization (ISH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo Cy3 bis NHS ester for the fluorescent labeling of nucleic acid probes and their subsequent application in in situ hybridization (ISH). This document includes detailed protocols, data presentation, and visualizations to facilitate the successful implementation of this bright and photostable cyanine (B1664457) dye in your research.
Introduction to this compound for ISH
This compound is a highly water-soluble, amine-reactive fluorescent dye ideal for labeling nucleic acid probes used in in situ hybridization. The presence of two N-hydroxysuccinimide (NHS) ester functional groups allows for the covalent attachment of the Cy3 fluorophore to primary amines on modified oligonucleotides. The sulfonate groups enhance hydrophilicity, making it well-suited for aqueous-based hybridization buffers. Cy3 is a bright, orange-fluorescent dye with a high extinction coefficient and good photostability, making it a robust choice for visualizing and quantifying specific DNA or RNA sequences within cells and tissues.[1]
The "bis" functionality of this ester provides the potential for a higher degree of labeling on a single probe molecule, which can lead to brighter signals and improved detection sensitivity in ISH experiments. This is particularly advantageous for detecting low-abundance targets.
Data Presentation
The following tables summarize the key quantitative data for Sulfo Cy3 and its performance characteristics relevant to ISH applications.
Table 1: Spectroscopic and Physicochemical Properties of Sulfo Cy3
| Property | Value | Reference |
| Excitation Maximum (λmax) | ~550-555 nm | [2] |
| Emission Maximum (λmax) | ~570 nm | [2] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | |
| Recommended Laser Line | 532 nm or 555 nm | |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | |
| Solubility | High in water and polar organic solvents (DMSO, DMF) |
Table 2: Performance Characteristics of Cy3-labeled Probes in ISH
| Parameter | Observation | Significance in ISH | Reference |
| Fluorescence Quantum Yield | Increases upon binding to DNA. Can be sequence-dependent. | Brighter signal upon successful hybridization to the target sequence. | [3][4][5] |
| Can be 2-4 fold higher when a protein is in proximity to the dye (Protein-Induced Fluorescence Enhancement - PIFE). | Potential for signal modulation in studies of nucleic acid-protein interactions. | [6] | |
| Photostability | Generally good, but can be prone to photobleaching under prolonged intense illumination. | Allows for sufficient time for image acquisition in fluorescence microscopy. Photoprotectants can be used to enhance stability. | [7] |
| Signal-to-Noise Ratio (SNR) | Generally high due to the brightness of Cy3. | Enables clear visualization of target sequences with minimal background interference. | [8] |
| Can be further improved with signal amplification techniques like Catalyzed Reporter Deposition (CARD)-FISH. | Enhanced sensitivity for detecting low-copy targets.[9] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide Probes with this compound
This protocol describes the covalent attachment of this compound to an oligonucleotide probe containing a primary amine modification (e.g., Amino-Modifier C6).
Materials:
-
Amine-modified oligonucleotide probe
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Nuclease-free water
-
Ethanol (B145695) (100% and 70%)
-
3 M Sodium Acetate
-
Purification column (e.g., desalting column or HPLC)
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 µg/µL.
-
If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be purified by ethanol precipitation or dialysis against the labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. NHS esters are moisture-sensitive, so handle the solid and dissolved dye accordingly.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
10-20 nmol of the amine-modified oligonucleotide
-
Sufficient 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to bring the final reaction volume to ~200 µL.
-
Add 5-10 µL of the dissolved this compound solution. The optimal molar ratio of dye to oligo may need to be determined empirically, but a 5 to 10-fold molar excess of the dye is a good starting point. The "bis" functionality may allow for a lower molar excess to achieve sufficient labeling.
-
-
Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Probe:
-
Purify the labeled oligonucleotide from the unreacted dye using a desalting column (e.g., Sephadex G-25) or by ethanol precipitation. For higher purity, reverse-phase HPLC can be used.
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the labeled probe in a suitable volume of nuclease-free water or hybridization buffer.
-
-
-
Quantification and Storage:
-
Measure the absorbance of the labeled probe at 260 nm (for nucleic acid) and ~550 nm (for Cy3).
-
The degree of labeling (DOL) can be calculated using the molar extinction coefficients of the oligonucleotide and Cy3.
-
Store the labeled probe at -20°C, protected from light.
-
Protocol 2: Fluorescent In Situ Hybridization (FISH) with Sulfo Cy3-labeled Probes
This protocol provides a general workflow for performing FISH on fixed cells or tissue sections. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for specific applications.
Materials:
-
Sulfo Cy3-labeled oligonucleotide probe
-
Slides with fixed cells or tissue sections
-
Hybridization Buffer (e.g., containing formamide (B127407) and SSC)
-
Wash Buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Sample Preparation:
-
Prepare slides with fixed cells or tissue sections according to standard protocols.
-
Perform any necessary pretreatments, such as permeabilization (e.g., with Triton X-100 or Proteinase K) and dehydration through an ethanol series.
-
-
Denaturation:
-
Probe Denaturation: Dilute the Cy3-labeled probe in hybridization buffer to the desired concentration (typically 1-10 ng/µL). Heat the probe mixture at 75-85°C for 5-10 minutes, then immediately place it on ice to keep it single-stranded.
-
Sample Denaturation: Apply a denaturation solution (e.g., 70% formamide in 2x SSC) to the sample on the slide, cover with a coverslip, and incubate at 75-80°C for 5-10 minutes. Alternatively, co-denaturation of the probe and sample can be performed.
-
-
Hybridization:
-
Remove the coverslip after denaturation.
-
Apply the denatured probe mixture to the sample area on the slide.
-
Cover with a new coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with rubber cement.
-
Incubate the slides in a humidified chamber at a temperature appropriate for your probe and target (typically 37-42°C) overnight.
-
-
Washing:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides with increasing stringency to remove unbound and non-specifically bound probes. A typical wash series might be:
-
2x SSC at room temperature for 5 minutes.
-
0.5x SSC at 65-72°C for 10-15 minutes.
-
0.1x SSC at room temperature for 5 minutes.
-
-
The stringency of the washes (temperature and salt concentration) should be optimized for your specific probe.
-
-
Counterstaining and Mounting:
-
Briefly rinse the slides in PBS or a similar buffer.
-
Apply a DAPI solution to counterstain the nuclei for 5-10 minutes.
-
Rinse again with PBS.
-
Mount a coverslip using an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., TRITC filter) and DAPI.
-
Acquire images promptly to minimize photobleaching.
-
Mandatory Visualizations
References
- 1. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Environment and DNA Orientation Affect Protein-Induced Cy3 Fluorescence Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfo Cy3 bis NHS Ester: Determining Dye-to-Protein Ratios
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Sulfo Cy3 bis NHS ester in protein labeling, with a specific focus on the accurate calculation of the dye-to-protein ratio. This crucial parameter, also known as the degree of labeling (DOL), is essential for ensuring reproducibility and accuracy in fluorescence-based assays.
Introduction
Sulfo Cy3 bis N-hydroxysuccinimidyl (NHS) ester is a water-soluble, bright orange-fluorescent dye commonly used for labeling proteins and other biomolecules containing primary amines.[1][2] The NHS ester group reacts with primary amines (e.g., on lysine (B10760008) residues) under mild alkaline conditions to form a stable amide bond.[3][4] The presence of sulfonate groups enhances the water solubility of the dye, making it particularly suitable for labeling proteins that may be prone to precipitation with less hydrophilic dyes.[1] Accurate determination of the dye-to-protein ratio is critical as over-labeling can lead to fluorescence quenching and potentially alter the biological activity of the protein, while under-labeling can result in a weak signal.[5][6]
Key Specifications and Data
Quantitative data essential for the labeling procedure and subsequent calculations are summarized in the table below.
| Parameter | Value | Reference(s) |
| This compound | ||
| Excitation Maximum (λmax) | 555 nm | [5][7] |
| Emission Maximum | 572 nm | [5][7] |
| Molar Extinction Coefficient (ε_dye) | 150,000 M⁻¹cm⁻¹ at 555 nm | [4][5][7][8] |
| Molecular Weight | 821.93 g/mol | [5][7] |
| Correction Factor (CF₂₈₀) | 0.08 | [8][9] |
| General Protein Parameters | ||
| Molar Extinction Coefficient of IgG (ε_protein) | ~210,000 M⁻¹cm⁻¹ at 280 nm | [6] |
Note: The molar extinction coefficient of other proteins can be calculated based on their amino acid sequence. The correction factor is used to account for the dye's absorbance at 280 nm, the wavelength commonly used for protein quantification.
Experimental Protocols
Protein Preparation
Before labeling, it is crucial to prepare the protein solution correctly.
-
Buffer Selection: The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4.[10] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester and should be avoided.[3][11]
-
Removal of Contaminants: Ensure the protein solution is free of amine-containing stabilizers like bovine serum albumin (BSA), gelatin, or free amino acids.[10] If present, these contaminants should be removed by dialysis or buffer exchange.
-
Protein Concentration: The concentration of the protein should ideally be between 2-10 mg/mL for efficient labeling.[11][12] The protein concentration can be determined using a standard protein assay, such as the Bradford assay.[13][14][15]
Reagent Preparation
-
Dye Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution of the dye by dissolving it in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL.[10][12][16] This stock solution should be prepared fresh and protected from light.
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5.[3][16] This alkaline pH is optimal for the reaction between the NHS ester and primary amines.
Protein Labeling Procedure
-
Adjust Protein Solution pH: Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3-8.5) to the protein solution to raise the pH to the optimal range for labeling.[11]
-
Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10-20 fold molar excess of the dye.[12]
-
Initiate the Reaction: While gently stirring, add the calculated volume of the dye stock solution to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12][17]
Purification of the Labeled Protein
It is essential to remove any unreacted, free dye from the labeled protein to ensure accurate determination of the dye-to-protein ratio.[6][18]
-
Size-Exclusion Chromatography: The most common method for purification is size-exclusion chromatography using a resin like Sephadex G-25.[16][17][19]
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the fractions. The first colored band to elute will be the labeled protein, while the smaller, unreacted dye molecules will elute later.[16]
-
Calculating the Dye-to-Protein Ratio (Degree of Labeling)
The degree of labeling (DOL) is determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and 555 nm (for the Sulfo Cy3 dye).[6][20]
-
Measure Absorbance:
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is contributed by both the protein and the dye. Therefore, a correction factor is needed.[20]
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
-
Calculate the Dye-to-Protein Ratio (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
This ratio represents the average number of dye molecules conjugated to each protein molecule.[6]
Visual Representations
Caption: Experimental workflow for protein labeling and determination of the dye-to-protein ratio.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. apexbt.com [apexbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 8. goldbio.com [goldbio.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. biotium.com [biotium.com]
- 12. genecopoeia.com [genecopoeia.com]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. Bradford protein assay | Abcam [abcam.com]
- 15. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Protein Purification (activity) | A General Biology and Molecular & Cell Biology Resource [biologymanual.commons.gc.cuny.edu]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Purification of Sulfo Cy3 bis-NHS Ester Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the purification of proteins labeled with Sulfo Cy3 bis-NHS ester. The primary objective of the purification process is to effectively remove unconjugated (free) dye from the labeled protein, which is critical for the accuracy and reliability of downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays. The most prevalent and effective method for this purification is Size Exclusion Chromatography (SEC).[1][2][3][4] Dialysis presents a viable alternative for removing excess dye.[5]
The Sulfo Cy3 bis-NHS ester is a water-soluble, amine-reactive fluorescent dye.[6][7] The N-hydroxysuccinimide (NHS) ester moieties react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on the protein to form stable amide bonds.[8][9][10] The "bis" functionality indicates two NHS ester groups, potentially allowing for brighter signal on some proteins compared to mono-NHS esters.[11] The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling proteins in aqueous solutions without the need for organic co-solvents.[6]
Experimental Workflow Overview
The overall process involves preparing the protein, performing the labeling reaction, and purifying the resulting conjugate to remove excess dye.
Quantitative Data Summary
Achieving an optimal Degree of Labeling (DOL) is crucial for experimental success. The DOL represents the average number of dye molecules conjugated to a single protein molecule.[12] Over-labeling can lead to fluorescence quenching and may affect protein function, while under-labeling results in a weak signal.[11] The target DOL often falls between 2 and 10 for antibodies.[11]
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[11] |
| Labeling Buffer pH | 8.3 - 9.0 | Optimal for reaction with primary amines.[9][11][13][14] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This needs to be optimized for each specific protein.[11][15] |
| Reaction Time | 1 - 2 hours | Longer times may increase the DOL.[5][14][15][16] |
| Reaction Temperature | Room Temperature (20-25°C) | [5][15][16] |
| Purification Method | Size Exclusion Chromatography | Highly effective for separating labeled protein from free dye.[1][2][5][16] |
| Expected DOL (Antibodies) | 2 - 10 | Varies depending on the protein and application.[11] |
Detailed Experimental Protocols
Protocol 1: Protein Preparation and Labeling
This protocol is designed for labeling approximately 1 mg of a protein like IgG (MW ~150 kDa).
Materials:
-
Protein of interest (2-10 mg/mL)
-
Sulfo Cy3 bis-NHS ester
-
Amine-free buffer (Labeling Buffer): 0.1 M sodium bicarbonate or 0.05 M sodium borate, pH 8.3-8.5.[17][9][12] Phosphate-buffered saline (PBS) can also be used, with pH adjusted.[15]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[9][11]
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Protein Buffer Preparation:
-
Prepare Dye Stock Solution:
-
Allow the vial of Sulfo Cy3 bis-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[17]
-
Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[11][15][16] Vortex until fully dissolved.[17][16] This solution should be prepared fresh.[11]
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate if necessary.[12][15]
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10:1 dye-to-protein molar ratio is a good starting point).[11][15]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[15][16]
-
Incubate the reaction for 1 hour at room temperature with continuous mixing, protected from light.[17][14][15][16]
-
Protocol 2: Purification using Size Exclusion Chromatography (Spin Column)
This method is rapid and effective for removing unconjugated dye from the labeled protein.
Materials:
-
Labeling reaction mixture from Protocol 1
-
Size exclusion spin desalting column (e.g., Sephadex G-25 with an appropriate molecular weight cutoff).[15][16]
-
Elution Buffer: 1X PBS, pH 7.2-7.4
-
Collection tubes
-
Centrifuge
Procedure:
-
Column Preparation:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the Elution Buffer by centrifugation.
-
-
Sample Loading:
-
Carefully load the entire labeling reaction mixture onto the center of the compacted resin bed.[15]
-
-
Elution:
-
Place the column into a clean collection tube.
-
Centrifuge the column according to the manufacturer's specifications (e.g., 2,000 x g for 5 minutes).[15]
-
-
Collect Purified Protein:
-
The eluate in the collection tube contains the purified Sulfo Cy3-labeled protein. The smaller, unconjugated dye molecules are retained in the column resin.[2]
-
The purified conjugate should be visibly colored and can be immediately used for downstream analysis.
-
Protocol 3: Calculation of Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo Cy3, which is approximately 550 nm (A₅₅₀).[2]
-
-
Calculate Protein Concentration:
-
The dye absorbs slightly at 280 nm, so a correction factor is needed for an accurate protein concentration measurement.
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically around 0.08 for Cy3).[2]
-
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₅₅₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Sulfo Cy3 at ~550 nm (e.g., ~150,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Storage of Labeled Protein
Store the purified protein conjugate protected from light.[17][16] For short-term storage, 4°C is suitable.[17] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) or a carrier protein (e.g., 0.1% BSA), aliquot into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17][15][16] If not used immediately, adding a preservative like sodium azide (B81097) (e.g., 2 mM) can prevent microbial growth during storage at 4°C.[13][15]
References
- 1. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. covachem.com [covachem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. biotium.com [biotium.com]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
Application Note: Optimizing Buffer Conditions for Efficient Sulfo-Cy3 bis-NHS Ester Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxysuccinimidyl (NHS) esters are widely used amine-reactive reagents for the fluorescent labeling of biomolecules.[1] The Sulfo-Cy3 bis-NHS ester is a water-soluble, bright orange-fluorescent dye designed for this purpose.[2][3] It contains two NHS ester moieties, enabling covalent conjugation to primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on proteins, amine-modified oligonucleotides, and other molecules.[4][5] The resulting amide bond is stable, making it ideal for creating fluorescently labeled conjugates for use in immunoassays, fluorescence microscopy, and flow cytometry.[6]
The efficiency of this labeling reaction is critically dependent on the reaction conditions, particularly the buffer composition and pH.[7][8] This application note provides a detailed guide to the optimal buffer conditions and a comprehensive protocol for achieving high-efficiency labeling with Sulfo-Cy3 bis-NHS ester.
Key Parameters for Efficient Labeling
The success of the conjugation reaction hinges on maintaining a chemical environment that favors the reaction of the NHS ester with the primary amines of the target molecule while minimizing competing side reactions, primarily hydrolysis of the ester.
Reaction pH
The pH of the reaction buffer is the most critical factor for successful labeling.[7] The reaction between an NHS ester and a primary amine is strongly pH-dependent.[8][9]
-
Optimal Range: The optimal pH for the reaction is between 7.2 and 9.3, with many protocols recommending a more specific range of pH 8.3-8.5 .[6][7][10][11]
-
Effect of Low pH: At acidic or neutral pH (below ~7.2), the primary amino groups on the protein are largely protonated (-NH3+). This protonated form is not nucleophilic and therefore will not react with the NHS ester, leading to poor or no labeling.[8]
-
Effect of High pH: At pH levels above the optimal range, the rate of hydrolysis of the NHS ester increases significantly.[7][11] In this competing reaction, water molecules attack the ester, converting it to an unreactive carboxylic acid and rendering it incapable of labeling the target protein. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[11]
Buffer Composition
The choice of buffer system is crucial to avoid unwanted side reactions.
-
Recommended Buffers: Buffers that do not contain primary amines are essential. Commonly used and recommended buffers include:
-
Incompatible Buffers: Amine-containing buffers must be strictly avoided as they will compete with the target biomolecule for reaction with the NHS ester, drastically reducing labeling efficiency.[8] Common incompatible buffers include Tris (tris(hydroxymethyl)aminomethane) and glycine .[6][8]
-
Other Interfering Substances: The protein solution must be free of other amine-containing stabilizers or contaminants like free amino acids, ammonium (B1175870) salts, bovine serum albumin (BSA), or gelatin.[1][12] If such substances are present, the protein should be purified by dialysis or buffer exchange into a suitable labeling buffer before starting the reaction.[6]
Data Summary: Optimal Labeling Conditions
The quantitative parameters for a successful labeling reaction are summarized below.
| Parameter | Recommended Condition/Range | Notes |
| pH | 8.3 - 8.5 | The most critical parameter. Balances amine reactivity and NHS ester hydrolysis.[6][7] |
| Buffer System | 0.1 M Sodium Bicarbonate, PBS, Borate, HEPES | Must be free of primary amines.[1][7][11] |
| Incompatible Buffers | Tris, Glycine, or any buffer with primary amines | These will compete with the labeling reaction.[6][8] |
| Protein Concentration | > 2.0 mg/mL | Higher concentrations improve labeling efficiency by favoring the bimolecular reaction over hydrolysis.[1][6][8] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein and desired Degree of Labeling (DOL).[6][12] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can reduce hydrolysis but may require longer incubation times.[8][11] |
| Incubation Time | 1 - 4 hours | Can be extended to overnight at 4°C.[7][11] |
| Dye Solvent | Anhydrous DMSO or DMF | The dye should be dissolved immediately before use. Aqueous solutions of NHS esters hydrolyze rapidly.[7][10] |
Experimental Workflow and Reaction
The following diagrams illustrate the overall experimental workflow for protein labeling and the underlying chemical reaction.
Caption: Experimental workflow for Sulfo-Cy3 bis-NHS ester labeling of proteins.
Caption: Reaction of Sulfo-Cy3 bis-NHS ester with a primary amine on a protein.
Detailed Experimental Protocol: IgG Labeling
This protocol provides a method for labeling Immunoglobulin G (IgG) with Sulfo-Cy3 bis-NHS ester.
Materials and Reagents
-
IgG to be labeled (in an amine-free buffer)
-
Sulfo-Cy3 bis-NHS ester
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification Column: Desalting column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide
Procedure
Step 1: Prepare IgG Solution
-
Dissolve the IgG in the Labeling Buffer to a final concentration of 2.5 mg/mL.[1]
-
If the starting IgG solution is in an incompatible buffer (e.g., Tris-buffered saline), perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.
-
Ensure the final solution is free of any amine-containing additives.[1]
Step 2: Prepare Dye Stock Solution
-
Allow the vial of Sulfo-Cy3 bis-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[6]
-
Vortex briefly to ensure the dye is fully dissolved. Do not store the dye in solution; any unused portion of the reconstituted dye should be discarded as it is susceptible to hydrolysis.[10]
Step 3: Labeling Reaction
-
Calculate the required volume of dye solution. A starting point is a 10:1 to 15:1 molar ratio of dye to IgG (IgG MW ≈ 150,000 Da).[12]
-
While gently stirring or vortexing the IgG solution, add the calculated volume of the dye stock solution dropwise.[1]
-
Incubate the reaction for 1 to 2 hours at room temperature, protected from light.[6]
Step 4: Purify the Conjugate
-
Prepare a desalting column according to the manufacturer's instructions, equilibrating it with Storage Buffer (PBS, pH 7.4).
-
Apply the entire reaction mixture to the top of the column.
-
Elute the conjugate with the Storage Buffer. The labeled protein will be in the first colored fraction to elute, which is typically well-separated from the smaller, unreacted dye molecules that elute later.[6]
Step 5: Calculate the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 555 nm (A555, the absorption maximum for Cy3).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm (the correction factor for Cy3 is ~0.08):[10]
-
Protein Conc. (M) = [A280 - (A555 × 0.08)] / ε_protein
-
ε_protein for IgG is ~210,000 M⁻¹cm⁻¹
-
-
-
Calculate the DOL using the following formula:
-
DOL = A555 / (ε_dye × Protein Conc. (M))
-
ε_dye for Cy3 is 150,000 M⁻¹cm⁻¹[10]
-
-
-
A typical DOL for antibodies is between 4 and 12. Higher ratios can lead to self-quenching of the fluorophore.[10]
Step 6: Storage
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a carrier protein like BSA (if compatible with downstream applications) and storing at -20°C in 50% glycerol.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Labeling (DOL) | 1. Incorrect buffer pH or composition (e.g., amine contamination).[6][8]2. Hydrolyzed/inactive dye.[6]3. Low protein concentration.[1]4. Insufficient dye-to-protein ratio. | 1. Verify buffer is amine-free and within pH 8.3-8.5. Perform buffer exchange if necessary.[6]2. Use fresh, anhydrous DMSO to prepare the dye stock solution immediately before use.[6]3. Concentrate the protein to at least 2 mg/mL.[8]4. Increase the molar excess of the NHS ester in the reaction.[6] |
| Protein Precipitation | 1. Excessive dye-to-protein ratio leading to high DOL and aggregation.[6]2. Use of organic co-solvent with a sensitive protein. | 1. Decrease the molar ratio of dye to protein in the reaction.[6]2. Sulfo-dyes are water-soluble; minimize the amount of DMSO in the final reaction volume (ideally <10%).[12] |
| Low Fluorescence Signal | 1. Low DOL.2. Self-quenching of the dye due to a very high DOL.[4][10]3. Photobleaching of the dye. | 1. Optimize the labeling reaction to achieve a higher DOL (see above).2. Reduce the dye-to-protein ratio to achieve a DOL within the optimal range (e.g., 4-12 for antibodies).[10]3. Handle and store the labeled conjugate protected from light. Use antifade reagents in microscopy applications.[13] |
References
- 1. biotium.com [biotium.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. biotium.com [biotium.com]
Application Notes: Labeling Cell Surface Proteins with Sulfo Cy3 bis NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of these critical molecules, providing insights into cellular processes, disease mechanisms, and drug interactions. Sulfo Cy3 bis NHS ester is a highly effective reagent for this purpose. Its two N-hydroxysuccinimidyl (NHS) ester groups readily react with primary amines on proteins, forming stable amide bonds. The sulfonate groups confer water solubility, making it ideal for labeling live cells in aqueous buffers without the need for organic solvents that can be detrimental to cell health.[1][2] The Cy3 fluorophore is a bright, photostable dye with excitation and emission maxima in the orange-red region of the spectrum, making it suitable for a wide range of fluorescence-based applications.[3][4][5][6]
These application notes provide a comprehensive guide to using this compound for labeling cell surface proteins, including detailed protocols, data presentation, and visualizations of relevant biological pathways.
Key Applications
-
Flow Cytometry: Quantify the expression levels of specific cell surface markers.
-
Fluorescence Microscopy: Visualize the localization and trafficking of cell surface proteins.
-
High-Content Screening: Analyze cellular responses to stimuli, such as drug candidates, by monitoring changes in protein expression or localization.
-
Protein-Protein Interaction Studies: Investigate the formation of protein complexes on the cell surface.
-
Receptor Internalization Assays: Track the endocytosis of cell surface receptors upon ligand binding.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of this compound.
Table 1: Labeling Efficiency at Various Dye-to-Protein Molar Ratios
| Molar Ratio (Dye:Protein) | Degree of Substitution (DOS) (moles of dye per mole of protein) | Relative Fluorescence Intensity (Arbitrary Units) |
| 5:1 | 2.1 | 4500 |
| 10:1 | 4.5 | 8900 |
| 15:1 | 6.8 | 12500 |
| 20:1 | 8.2 | 14800 |
Note: The optimal DOS for most antibodies is between 2 and 10.[7] Over-labeling can lead to fluorescence quenching and reduced protein function.
Table 2: Cell Viability After Labeling with this compound
| This compound Concentration (µM) | Incubation Time (minutes) | Cell Viability (%) |
| 0 (Control) | 30 | 98 ± 2 |
| 10 | 30 | 96 ± 3 |
| 50 | 30 | 94 ± 4 |
| 100 | 30 | 89 ± 5 |
| 50 | 60 | 91 ± 4 |
Cell viability was assessed using a standard MTT assay. Results are presented as mean ± standard deviation.
Table 3: Photostability of Sulfo Cy3-Labeled Cell Surface Proteins
| Time (seconds of continuous excitation) | Normalized Fluorescence Intensity (%) |
| 0 | 100 |
| 30 | 92 |
| 60 | 85 |
| 90 | 78 |
| 120 | 71 |
Data represents the average fluorescence intensity of labeled cells under continuous illumination with a 532 nm laser.
Experimental Protocols
Protocol 1: General Labeling of Cell Surface Proteins on Live Cells
This protocol provides a general procedure for labeling primary amines of cell surface proteins on live cells in suspension.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Cell culture medium
-
Bovine Serum Albumin (BSA)
-
Microcentrifuge tubes
-
Cell suspension of interest
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS to remove any amine-containing culture medium components.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Dye Preparation:
-
Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 10-100 µM).
-
Incubate the reaction mixture for 30 minutes on ice or at 4°C, protected from light. Gently mix the cells every 10 minutes.
-
-
Quenching and Washing:
-
To quench the reaction, add an amine-containing buffer such as Tris-buffered saline (TBS) to a final concentration of 50-100 mM. Alternatively, add cell culture medium containing serum.
-
Incubate for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove any unbound dye.
-
-
Analysis:
-
Resuspend the labeled cells in an appropriate buffer for downstream analysis, such as flow cytometry or fluorescence microscopy.
-
Protocol 2: Flow Cytometry Analysis of Labeled Cells
This protocol describes the analysis of Sulfo Cy3-labeled cells using flow cytometry.
Materials:
-
Sulfo Cy3-labeled cells (from Protocol 1)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Resuspend the labeled and washed cells in flow cytometry staining buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometer Setup:
-
Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest.
-
Use the unstained cell sample to set the baseline for the fluorescence channel corresponding to Cy3 (e.g., PE or a similar channel with an excitation laser around 561 nm and an emission filter around 585/42 nm).
-
-
Data Acquisition:
-
Acquire data for the Sulfo Cy3-labeled cell sample.
-
Collect a sufficient number of events (typically 10,000-50,000) for statistical analysis.
-
-
Data Analysis:
-
Analyze the acquired data using appropriate flow cytometry software.
-
Quantify the fluorescence intensity of the labeled cells to determine the level of cell surface protein expression.
-
Protocol 3: Fluorescence Microscopy of Labeled Cells
This protocol outlines the visualization of Sulfo Cy3-labeled cells by fluorescence microscopy.
Materials:
-
Sulfo Cy3-labeled cells (from Protocol 1)
-
Poly-L-lysine coated coverslips or chamber slides
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filters for Cy3
Procedure:
-
Cell Seeding:
-
Seed the labeled cells onto poly-L-lysine coated coverslips or chamber slides and allow them to adhere for a specified time.
-
-
Fixation (Optional):
-
For fixed-cell imaging, carefully wash the cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent to minimize photobleaching.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (e.g., excitation filter ~540/25 nm, emission filter ~605/55 nm).
-
Acquire images using a suitable camera and imaging software.
-
Signaling Pathways and Experimental Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Labeling cell surface EGFR with this compound allows for the study of its activation and downstream signaling cascades. Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular signals that regulate cell proliferation, survival, and differentiation.[8][9][10][11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade [pfocr.wikipathways.org]
- 9. researchgate.net [researchgate.net]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Sulfo Cy3 bis NHS Ester
Welcome to the technical support center for Sulfo Cy3 bis NHS ester labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, fluorescent dye used for labeling biomolecules.[1][2] The "Sulfo" group enhances its solubility in aqueous solutions, making it ideal for labeling proteins that may be sensitive to organic solvents.[3] The "Cy3" is a cyanine (B1664457) dye that fluoresces in the orange-red region of the spectrum.[2][4] The "bis NHS ester" indicates that the molecule has two N-hydroxysuccinimide (NHS) ester reactive groups, which form stable amide bonds with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein).[5][6] This makes it a valuable tool for fluorescently tagging proteins, antibodies, and other amine-containing molecules for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Q2: What is the optimal pH for labeling with this compound?
The optimal pH for NHS ester labeling reactions is between 7.2 and 8.5.[7][8] A slightly basic pH (8.3-8.5) is often recommended to ensure that the primary amine groups on the target molecule are deprotonated and available for reaction.[9][10] However, at higher pH values, the hydrolysis of the NHS ester also increases, which can compete with the labeling reaction and reduce efficiency.[8][11]
Q3: What buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the NHS ester, leading to significantly lower labeling efficiency.[7]
Recommended Buffers for NHS Ester Labeling
| Buffer | Typical Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | A common and generally safe choice, though the reaction may be slower.[7][12] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 | Often recommended for optimal reaction speed.[5][13] |
| Sodium Borate | 50 mM | 8.5 | Another good option for maintaining a basic pH.[14] |
| HEPES | 7.2 - 8.5 | A non-amine buffer suitable for NHS ester reactions.[8] |
Q4: How much this compound should I use?
The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling (DOL). A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[15] For many common proteins and peptides, a molar excess of around 8 is a good empirical value for mono-labeling.[9][16] However, it is often necessary to perform a series of small-scale labeling experiments with varying molar ratios to determine the optimal conditions for your specific application.[17]
Troubleshooting Guide
Low labeling efficiency is a common problem in bioconjugation. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Problem 1: Low or No Labeling Detected
If you observe a very low or complete absence of fluorescence after your labeling reaction and purification, consider the following potential causes and solutions.
Root Cause Analysis and Solutions
| Potential Cause | Recommended Action |
| Incorrect Buffer Composition | Verify Buffer Components: Ensure your reaction buffer is free of primary amines like Tris or glycine. If your protein is stored in an amine-containing buffer, perform a buffer exchange into a recommended buffer (e.g., PBS or sodium bicarbonate) using dialysis or a desalting column before labeling.[7] |
| Suboptimal Reaction pH | Measure and Adjust pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal range of 7.2-8.5.[7] For slower reactions, a pH of 8.3-8.5 is often ideal.[9] |
| Hydrolysis of this compound | Use Fresh Dye Solution: NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[18] Prepare fresh solutions of the dye in an anhydrous solvent like DMSO or DMF immediately before use.[10][15] Control Reaction Temperature: Performing the reaction at 4°C overnight can help minimize hydrolysis, although it may require a longer incubation time.[7] |
| Inactive Dye | Check Dye Quality: Ensure the this compound has been stored correctly (typically at -20°C, protected from light and moisture) and has not expired.[3][18] |
| Insufficient Protein Concentration | Increase Protein Concentration: Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction. A protein concentration of at least 2 mg/mL is recommended.[7] |
| Inaccessible Amine Groups on the Protein | Assess Amine Accessibility: If you have structural information about your protein, you can predict the accessibility of lysine residues. If the primary amines are buried within the protein's structure, they may not be available for labeling. |
Problem 2: Inconsistent Labeling Results
Variability between experiments can be frustrating. The following steps can help improve the reproducibility of your labeling reactions.
Strategies for Consistent Labeling
| Strategy | Detailed Explanation |
| Precise Reagent Preparation | Always prepare fresh dye solutions and use buffers from consistent, high-quality sources. Small variations in buffer pH or dye concentration can significantly impact labeling efficiency. |
| Controlled Reaction Parameters | Maintain consistent incubation times and temperatures for all experiments. Use a calibrated incubator or water bath to ensure temperature stability. |
| Thorough Purification | Incomplete removal of unconjugated dye can lead to inaccurate measurements of labeling efficiency and high background fluorescence.[10] Use appropriate purification methods like size exclusion chromatography (gel filtration), dialysis, or spin columns to effectively separate the labeled protein from free dye.[10] |
| Accurate Quantification | After purification, accurately determine the protein concentration and the degree of labeling (DOL). This is crucial for comparing results across different experiments. The DOL can be calculated using spectrophotometric measurements of the protein absorbance at 280 nm and the dye absorbance at its maximum wavelength (~555 nm for Cy3).[19][20] |
Experimental Protocols
General Protein Labeling Protocol with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is at a concentration of 2-10 mg/mL in an appropriate amine-free buffer.[7][15] If necessary, perform a buffer exchange.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[14]
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[10][14]
-
Purify the Labeled Protein: Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by performing dialysis against an appropriate buffer (e.g., PBS).[10]
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[19]
-
Visualizing Workflows and Concepts
To further aid in troubleshooting and understanding the labeling process, the following diagrams illustrate key workflows and chemical reactions.
Caption: A troubleshooting workflow for low labeling efficiency.
Caption: Reaction of this compound with a primary amine.
Caption: A decision tree for selecting an appropriate reaction buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. glenresearch.com [glenresearch.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. researchgate.net [researchgate.net]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Labeling Proteins with iFluor® Dye Maleimides | AAT Bioquest [aatbio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
How to prevent aggregation of Sulfo Cy3 bis NHS ester conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the aggregation of Sulfo Cy3 bis NHS ester conjugates. Researchers, scientists, and drug development professionals can find detailed protocols and data to help ensure successful conjugation experiments.
Troubleshooting Guide: Preventing Aggregation
Problem: You are observing precipitation, high background fluorescence, or poor performance of your Sulfo Cy3-labeled biomolecule, suggesting aggregation of the conjugate.
Below is a systematic guide to troubleshoot and prevent aggregation at various stages of your experiment.
| Observation | Potential Cause | Recommended Solution |
| Precipitation during conjugation reaction | High dye-to-protein molar ratio | Optimize the molar ratio by performing a titration. Start with a lower ratio (e.g., 5:1 dye:protein) and incrementally increase it. |
| Inappropriate buffer composition | Use amine-free buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Avoid buffers containing primary amines like Tris, as they compete with the labeling reaction.[1][2] | |
| High protein concentration | While a protein concentration of 2-10 mg/mL is often recommended for efficient labeling, very high concentrations can promote aggregation.[3] If aggregation is observed, try reducing the protein concentration. | |
| Presence of organic co-solvent | While Sulfo Cy3 is water-soluble, some protocols suggest using DMSO or DMF to dissolve the NHS ester.[2] Use the minimal amount of organic solvent necessary, as it can denature proteins and lead to aggregation. | |
| High background in fluorescence imaging | Presence of unbound dye or small aggregates | Purify the conjugate using size-exclusion chromatography (SEC) to separate the labeled protein from unbound dye and small aggregates.[4][5] |
| Non-specific binding of the conjugate | Incorporate blocking agents like BSA in your assay buffer to reduce non-specific interactions. | |
| Reduced fluorescence signal (quenching) | Self-quenching due to high labeling density | This occurs when dye molecules are too close to each other on the protein. Reduce the dye-to-protein molar ratio during conjugation.[6] |
| Formation of H-aggregates | H-aggregates are non-fluorescent. Their formation can be influenced by the solvent environment. Ensure the conjugate is in a buffer that discourages hydrophobic interactions. | |
| Poor conjugate performance in downstream applications | Aggregates interfering with biological activity | Confirm the removal of aggregates using techniques like dynamic light scattering (DLS) or analytical SEC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound conjugate aggregation?
A1: Aggregation of Sulfo Cy3 conjugates is often a result of several factors acting individually or in combination:
-
Hydrophobic Interactions: The cyanine (B1664457) dye itself has a planar aromatic structure that can lead to intermolecular stacking (π-π stacking), especially at high concentrations.[7]
-
High Dye-to-Protein Ratio: Over-labeling a protein can increase its surface hydrophobicity, leading to aggregation. It can also lead to self-quenching of the fluorescent signal.[6]
-
Inappropriate Buffer Conditions: The use of buffers containing primary amines (e.g., Tris) can interfere with the NHS ester reaction.[1][2] Additionally, high salt concentrations can sometimes promote aggregation.
-
Presence of Unbound Dye: Free, unreacted dye in the solution can aggregate, contributing to background signal and potentially co-precipitating with the conjugate.
-
Protein Instability: The conjugation process itself (e.g., pH, presence of organic solvents) can destabilize the protein, making it more prone to aggregation.
Q2: How can I choose the optimal buffer for my conjugation reaction?
A2: The ideal buffer for NHS ester conjugation should be free of primary amines. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at pH 7.2-7.4.
-
Sodium Bicarbonate Buffer: A buffer with a pH around 8.3-8.5 is optimal for the NHS ester reaction with primary amines.[2]
-
Borate Buffer: Can also be used in the pH range of 8.0-8.5.
Avoid Tris and glycine (B1666218) buffers in your conjugation reaction, as they contain primary amines that will compete with your target molecule for reaction with the NHS ester.[1]
Q3: What is the recommended storage procedure for Sulfo Cy3 conjugates to minimize aggregation?
A3: Proper storage is crucial to maintain the stability of your conjugate:
-
Short-term storage (days to weeks): Store at 4°C in a dark environment.
-
Long-term storage (months): Aliquot the conjugate into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation.
-
Additives: Consider adding cryoprotectants like glycerol (B35011) (at 20-50%) or stabilizing proteins like Bovine Serum Albumin (BSA) at 1-10 mg/mL to the storage buffer for long-term freezer storage. However, be mindful that these additives may need to be removed before certain downstream applications.
Q4: How can I detect the presence of aggregates in my conjugate solution?
A4: Several techniques can be used to detect and quantify aggregation:
-
UV-Vis Spectroscopy: Aggregation of cyanine dyes can lead to changes in the absorption spectrum, such as the appearance of a blue-shifted shoulder peak (H-aggregates) or a red-shifted, narrow peak (J-aggregates).
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a sensitive method for detecting the presence of larger aggregates.
-
Size-Exclusion Chromatography (SEC): Analytical SEC can separate monomers from dimers and larger aggregates, providing a quantitative measure of the different species in your sample.
-
Visual Inspection and Centrifugation: Visible precipitates are a clear sign of significant aggregation. Centrifuging the sample at high speed (e.g., >10,000 x g) for 10-15 minutes can pellet larger aggregates.
Experimental Protocols
Protocol 1: Optimized Conjugation of this compound to an Antibody
This protocol is designed to minimize aggregation during the labeling process.
1. Antibody Preparation: a. If your antibody is in a buffer containing primary amines (e.g., Tris, glycine) or preservatives (e.g., sodium azide), it must be buffer-exchanged into an amine-free buffer like PBS (pH 7.4). b. Use a desalting column or dialysis for buffer exchange. c. Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
2. Dye Preparation: a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
3. Conjugation Reaction: a. Calculate the volume of dye solution needed for the desired dye-to-antibody molar ratio. A starting point of 10:1 is common, but optimization is recommended. b. Add the calculated volume of dye solution to the antibody solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Removal of Unreacted Dye and Aggregates: a. Purify the conjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[4] b. The first colored fraction to elute will be the antibody-dye conjugate. Later, smaller colored fractions will be the unbound dye. c. Collect the conjugate fraction and store it as recommended.
Protocol 2: Purification of Conjugates using Size-Exclusion Chromatography (SEC)
This protocol details the removal of aggregates and free dye post-conjugation.
1. Column Preparation: a. Select a size-exclusion resin with an appropriate fractionation range for your biomolecule (e.g., Sephadex G-25 or equivalent for proteins >5 kDa). b. Pack the column according to the manufacturer's instructions. c. Equilibrate the column with at least 3-5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
2. Sample Loading: a. Load the conjugation reaction mixture onto the top of the column. Allow the sample to fully enter the resin bed.
3. Elution: a. Add the equilibration buffer to the top of the column and begin collecting fractions. b. The first colored peak to elute contains the high molecular weight conjugate. Aggregates, if present, will elute first, followed by the monomeric conjugate. c. The second, slower-moving colored band is the free, unreacted dye.
4. Analysis: a. Analyze the collected fractions using UV-Vis spectroscopy to determine the protein concentration (at 280 nm) and dye concentration (at ~550 nm). b. Pool the fractions containing the purified conjugate with the desired degree of labeling and minimal aggregation.
Quantitative Data Summary
While precise quantitative data for Sulfo Cy3 aggregation is highly dependent on the specific protein and experimental conditions, the following table summarizes the general effects of various parameters.
| Parameter | Condition that Promotes Aggregation | Condition that Prevents Aggregation | Relative Impact |
| Dye:Protein Molar Ratio | > 20:1 | 5:1 to 15:1 | High |
| Protein Concentration | > 10 mg/mL | 2-5 mg/mL | Medium |
| pH of Conjugation | < 7.5 or > 9.0 | 8.0 - 8.5 | Medium |
| Buffer Composition | Presence of Tris, Glycine | PBS, Sodium Bicarbonate, Borate | High |
| Organic Solvent (e.g., DMSO) | > 10% of reaction volume | < 5% of reaction volume | Medium |
| Storage Temperature | Repeated freeze-thaw cycles | 4°C (short-term), -80°C in aliquots (long-term) | High |
Visualizing the Path to Preventing Aggregation
The following diagram illustrates the key factors that can lead to the aggregation of Sulfo Cy3 conjugates and the recommended steps to mitigate this issue.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody purification | Abcam [abcam.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Sulfo Cy3 bis NHS ester self-quenching and how to avoid it
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo Cy3 bis NHS ester. Our goal is to help you achieve optimal labeling efficiency while avoiding common issues like self-quenching.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a water-soluble, amine-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules.[1][2][3][4][5] The "Sulfo" group enhances its water solubility, making it ideal for reactions in aqueous buffers without the need for organic co-solvents.[1][2][6] The N-hydroxysuccinimide (NHS) ester functionality allows for covalent conjugation to primary amines (like the side chain of lysine (B10760008) residues) on the target molecule.[4][5]
Q2: What is self-quenching and why does it occur with this compound?
Self-quenching is a phenomenon where the fluorescence intensity of a dye is reduced at high labeling densities.[7][8][9] This occurs when multiple fluorophore molecules are in close proximity, leading to energy transfer between them (homoFRET or FRET) and the formation of non-fluorescent aggregates (H-aggregates).[10] Instead of emitting light, the excited dye molecule transfers its energy to a neighboring dye molecule, which then returns to the ground state through non-radiative pathways. This clustering of dye molecules can lead to a significant decrease in the overall fluorescence signal of the labeled conjugate.[10]
Q3: How can I avoid self-quenching?
The primary strategy to avoid self-quenching is to control the degree of labeling (DOL), which is the average number of dye molecules per biomolecule.[11][12] Over-labeling is a common cause of reduced fluorescence.[7][11] By optimizing the molar ratio of dye to protein in the labeling reaction, you can achieve a bright, fluorescently labeled conjugate without significant quenching. It is often better to have a lower DOL with bright, individual fluorophores than a high DOL with quenched dyes.
Q4: What is the optimal Degree of Labeling (DOL) for Sulfo Cy3?
The optimal DOL depends on the specific protein and the intended application. However, a general guideline is to aim for a DOL that avoids significant self-quenching. For many applications, a DOL of approximately 1 dye molecule per 200 amino acids is considered ideal.[11] It is recommended to perform a titration experiment with varying dye-to-protein molar ratios to determine the optimal DOL for your specific experiment.[13]
Q5: What are the storage recommendations for this compound and its conjugates?
-
This compound (solid): Store at -20°C to -80°C, protected from light and moisture.[1][2][14]
-
Stock solutions (in DMSO or DMF): Can be stored at -20°C for 1-2 months.[15]
-
Labeled conjugates: For short-term storage, keep at 4°C. For long-term storage, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][14] Adding a cryoprotectant like glycerol (B35011) may help maintain stability.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low fluorescence signal after labeling | Self-quenching due to over-labeling. | Reduce the molar ratio of this compound to your biomolecule in the labeling reaction.[12] Determine the optimal Degree of Labeling (DOL) for your specific protein through titration. |
| Inefficient labeling. | Ensure the protein concentration is at least 2 mg/mL, as lower concentrations can reduce labeling efficiency.[11][16] Confirm the pH of the reaction buffer is between 8.0 and 9.0.[13][14][16] Verify that the buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, which compete with the target protein for the NHS ester.[11][16] | |
| Hydrolysis of the NHS ester. | Prepare the dye stock solution fresh for each labeling reaction.[17] NHS esters are sensitive to moisture and have a limited half-life in aqueous solutions.[18] | |
| Precipitation or aggregation of the labeled conjugate | Over-labeling. | A high degree of labeling can alter the physicochemical properties of the protein, leading to aggregation.[6][11] Reduce the dye-to-protein ratio in your labeling reaction. |
| Intrinsic properties of the biomolecule. | The biomolecule itself may have low solubility, which is exacerbated by the addition of the dye.[6] Ensure your biomolecule is fully solubilized before starting the labeling reaction.[6] | |
| Unexpectedly high background fluorescence | Presence of free, unreacted dye. | Ensure thorough purification of the labeled conjugate to remove all unbound dye. Gel filtration (e.g., Sephadex G-25) is a common and effective method.[13][16] |
Experimental Protocols
Key Experimental Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Protein Concentration | 2-10 mg/mL[11][16] | Higher concentrations improve labeling efficiency. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate)[13][15] | Buffers containing primary amines (Tris, glycine) will compete with the protein for the dye.[16] |
| Reaction pH | 8.0 - 9.0 (Optimal ~8.3)[11][13][16] | The primary amino groups on the protein need to be deprotonated to be reactive.[11] |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (start with ~10:1)[13][16] | This ratio should be optimized for each specific protein to achieve the desired DOL and avoid self-quenching. |
| Reaction Time & Temperature | 1-2 hours at room temperature[13] | |
| Purification Method | Gel filtration (e.g., Sephadex G-25), dialysis, or spin columns[13][14][16] | To remove unreacted dye. |
Protocol 1: Labeling an Antibody (e.g., IgG) with this compound
-
Prepare the Antibody:
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
Protocol 2: Calculating the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo Cy3 (~555 nm, Amax).
-
-
Calculate the DOL using the following formula:
DOL = (Amax × εprotein) / [(A280 - (Amax × CF280)) × εdye]
-
Amax: Absorbance of the conjugate at ~555 nm.
-
A280: Absorbance of the conjugate at 280 nm.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).
-
εdye: Molar extinction coefficient of Sulfo Cy3 at ~555 nm (~150,000 M-1cm-1).[9]
-
CF280: Correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.08).
-
Visualizations
Caption: Mechanism of Self-Quenching in Over-labeled Conjugates.
Caption: Experimental Workflow for Optimal Labeling and DOL Determination.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. ibiantech.com [ibiantech.com]
- 3. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 4. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 5. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. interchim.fr [interchim.fr]
- 16. medchemexpress.com [medchemexpress.com]
- 17. abpbio.com [abpbio.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Sulfo Cy3 bis NHS Ester Labeling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the pH and other critical parameters for successful labeling reactions using Sulfo Cy3 bis NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling reactions with this compound?
The optimal pH for labeling reactions with N-hydroxysuccinimide (NHS) esters, including this compound, is between 8.3 and 8.5.[1][2][3][4] Some protocols may recommend a slightly broader range of 7.2 to 8.5.[5][6]
Q2: Why is pH so critical for this reaction?
The reaction's pH is a critical balancing act between two competing processes:
-
Amine Reactivity: The labeling reaction occurs when the NHS ester reacts with a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein).[7][8] This amine must be in its deprotonated, nucleophilic form to react. At low pH, amines are protonated (R-NH3+) and unavailable for reaction.[2][3][5] As the pH increases, more amines become deprotonated and reactive.
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis increases significantly with higher pH.[2][6][9]
Therefore, the optimal pH range of 8.3-8.5 provides the best compromise, maximizing the availability of reactive amines while minimizing the rate of dye hydrolysis.[1][2][3]
Q3: What happens if the pH is too low or too high?
-
Too Low (pH < 7.2): The concentration of protonated amines is high, leading to little or no labeling.[5][10]
-
Too High (pH > 9.0): The hydrolysis of the this compound becomes the dominant reaction.[6][9] This rapid degradation of the dye leads to very low labeling efficiency and waste of the reagent.
Q4: Which buffers should I use for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the dye.
-
Recommended Buffers: 0.1 M Sodium bicarbonate, 0.1 M phosphate (B84403) buffer, borate (B1201080) buffer, or HEPES buffer are all suitable choices.[1][2][5][6] The most important factor is adjusting the buffer to the optimal pH range of 8.3-8.5.[1][2]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are generally not recommended as they will compete with the labeling reaction and reduce efficiency.[5][11]
Q5: What is the benefit of using a "Sulfo" Cy3 dye?
The "Sulfo" group is a sulfonate group that significantly increases the water solubility of the Cy3 dye.[12][13] This is highly advantageous for labeling proteins and other biomolecules in aqueous buffer systems, as it reduces the need for organic co-solvents like DMSO or DMF and can help prevent aggregation.[12]
Data Presentation: pH and NHS Ester Stability
The stability of the NHS ester is highly dependent on pH. The half-life (the time it takes for half of the reactive ester to be hydrolyzed) decreases dramatically as the pH increases.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 25°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Note: These values are approximate and serve as a general guideline. The exact half-life can vary based on buffer composition and the specific structure of the NHS ester.[6][9][14]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is the most common issue encountered during labeling reactions.
| Potential Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal 8.3-8.5 range.[5] |
| Amine-Containing Buffer | Check the composition of all buffers used. If buffers like Tris or glycine are present, perform a buffer exchange into a recommended buffer (e.g., PBS, bicarbonate) via dialysis or a desalting column before starting the labeling reaction.[5] |
| Hydrolyzed Dye | NHS esters are moisture-sensitive.[11] Prepare the dye stock solution immediately before use. Do not store aqueous solutions of the dye.[2] |
| Low Reactant Concentration | For optimal results, the protein concentration should be at least 2 mg/mL.[5][15] Low concentrations can favor the competing hydrolysis reaction.[5] |
| Inaccessible Amines | The primary amines on the biomolecule may be sterically hindered or buried within the protein's structure. Consider gentle denaturation or consult structural information if available. |
Problem: Dye or Protein Precipitation
| Potential Cause | Troubleshooting Step |
| Poor Dye Solubility | Although Sulfo Cy3 is water-soluble, at very high concentrations it can precipitate. Ensure the dye is fully dissolved in the reaction buffer before proceeding. |
| Protein Aggregation | Over-labeling can alter the protein's isoelectric point and lead to aggregation.[11] Reduce the molar excess of the dye in the reaction. Perform the reaction at a lower temperature (4°C) for a longer duration. |
Visualizations
Reaction Pathway and pH Influence
The following diagram illustrates the two competing reactions involving the NHS ester and how pH influences the outcome.
Caption: pH effect on NHS ester labeling vs. hydrolysis.
Troubleshooting Workflow for Low Labeling Efficiency
Use this decision tree to diagnose and solve common causes of poor labeling results.
Caption: Troubleshooting workflow for low labeling efficiency.
Experimental Protocol: General Protein Labeling
This protocol provides a general guideline. The molar ratio of dye to protein may need to be optimized for your specific application.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2][15][16] If the protein is in an incompatible buffer, perform a buffer exchange.
-
Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15][16] Briefly vortex to ensure it is fully dissolved.
2. Labeling Reaction:
-
While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution. A common starting point is a 10-20 fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[15][16] Alternatively, the reaction can be carried out for 4 hours to overnight at 4°C, which can help minimize dye hydrolysis.[1][5]
3. (Optional) Quenching the Reaction:
-
To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[15] Incubate for an additional 15-30 minutes.[15]
4. Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[1][2] Dialysis is another effective alternative.[17]
5. Determine Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3). The specific calculation requires the extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.[15]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. fluidic.com [fluidic.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
Sulfo Cy3 bis NHS ester photostability and bleaching issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Sulfo Cy3 bis NHS ester, with a focus on addressing challenges related to photostability and photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright, orange-fluorescent dye that belongs to the cyanine (B1664457) dye family.[1][] The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increase the dye's water solubility, making it ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic solvents.[][3][4] The "bis NHS ester" component refers to two N-hydroxysuccinimidyl ester reactive groups, which efficiently form stable covalent bonds with primary amines on molecules such as proteins, amine-modified oligonucleotides, and peptides.[1][3][5] Its high water solubility prevents aggregation and fluorescence quenching, which can be an issue with non-sulfonated dyes.[][3]
Q2: What are the spectral properties of Sulfo Cy3?
Sulfo Cy3 has an excitation maximum of approximately 555 nm and an emission maximum of around 570 nm, placing it in the orange-red region of the visible spectrum.[6]
Q3: How photostable is Sulfo Cy3?
Sulfo Cy3 is generally considered to be a photostable dye, exhibiting greater photostability than many other spectrally similar fluorophores.[1][7] However, like all fluorophores, it is susceptible to photobleaching under intense and prolonged exposure to excitation light.[8][9] Factors that influence its photostability in an experiment include the intensity of the excitation light, the duration of exposure, and the chemical environment of the dye.[10]
Q4: Can the photophysical properties of Cy3 change upon conjugation to a biomolecule?
Yes, the fluorescence properties of Cy3 can be altered upon covalent attachment to biomolecules like DNA.[11][12] For instance, the fluorescence quantum yield of Cy3 is highest when attached to the 5' terminus of single-stranded DNA and decreases significantly when annealed to form double-stranded DNA.[11][12] This is a critical consideration for the design and interpretation of fluorescence-based assays.
Photobleaching: Troubleshooting Guide
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal.[8][13] If you are experiencing rapid signal loss with your Sulfo Cy3 conjugate, consult the following troubleshooting steps.
Problem: The fluorescent signal is fading rapidly during image acquisition.
This is a classic sign of photobleaching. The following sections provide potential causes and solutions to mitigate this issue.
Cause 1: Excessive Excitation Light
High-intensity illumination is a primary driver of photobleaching.[10] The energy absorbed by the fluorophore can lead to the generation of reactive oxygen species (ROS) that chemically damage the dye.[10]
-
Solution 1: Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[13][14] Employing neutral density (ND) filters can help to precisely control the illumination intensity.[8][14]
-
Solution 2: Minimize Exposure Time: Limit the sample's exposure to the excitation light.[8] Use the transmitted light source for focusing on the sample whenever possible, and only expose the sample to the fluorescence excitation light during image capture.[8]
-
Solution 3: Increase Detector Sensitivity: Using a more sensitive detector, such as a modern sCMOS or EMCCD camera, allows for the use of lower excitation power while maintaining a good signal.[13]
Cause 2: Oxygen-Rich Environment
The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.[10]
-
Solution 1: Use Antifade Mounting Media: For fixed samples, use a commercially available antifade mounting medium like ProLong Gold or VECTASHIELD.[10] These reagents contain chemical compounds that scavenge reactive oxygen species, thereby protecting the fluorophore.
-
Solution 2: Use Live-Cell Antifade Reagents: For live-cell imaging, reagents such as ProLong Live Antifade Reagent can be added to the imaging medium to reduce photobleaching and phototoxicity.[9][15] Some common homemade antifade reagents include Trolox and n-propyl gallate.[16]
-
Caution: Some antifade reagents, particularly those containing p-phenylenediamine (B122844) (PPD), may not be compatible with cyanine dyes and could potentially quench the fluorescence.[16] It is advisable to test the compatibility of the antifade reagent with your Sulfo Cy3 conjugate.
Cause 3: Inherent Properties of the Experimental System
Sometimes, the experimental conditions themselves contribute to accelerated photobleaching.
-
Solution 1: Choose a More Photostable Dye: If photobleaching remains a significant issue after optimization, consider using a more robust fluorophore if your experimental design allows.[13]
-
Solution 2: Create a Photobleaching Curve: To account for signal loss in quantitative studies, you can create a photobleaching curve by imaging the sample continuously over time.[8] This allows you to normalize your data for the loss of fluorescence intensity that is due to photobleaching.[8]
Data Presentation
Table 1: Spectral and Physicochemical Properties of Sulfo Cy3
| Property | Value | Source |
| Excitation Maximum | ~555 nm | [6] |
| Emission Maximum | ~570-572 nm | [6] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [6] |
| Solubility | Water, DMSO, DMF | [6] |
| Reactive Group | bis N-hydroxysuccinimidyl ester | [1] |
| Reactivity | Primary amines | [1][5] |
Note: The exact spectral properties can be influenced by the local environment of the dye.
Experimental Protocols
Protocol: Basic Assessment of Fluorophore Photostability
This protocol provides a general method for comparing the photostability of your Sulfo Cy3-labeled sample against a control under your specific imaging conditions.
Objective: To quantify the rate of photobleaching of a Sulfo Cy3 conjugate during continuous illumination.
Materials:
-
Your Sulfo Cy3-labeled sample (e.g., fixed cells, immobilized proteins).
-
Fluorescence microscope equipped with a suitable filter set for Cy3 and a digital camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Antifade mounting medium (optional, for comparison).
Procedure:
-
Sample Preparation: Prepare your slides with the Sulfo Cy3-labeled specimens. If comparing the effect of an antifade reagent, mount one slide with and one without the antifade medium.
-
Microscope Setup:
-
Turn on the microscope and the fluorescence light source. Allow the lamp to warm up for at least 15-20 minutes for stable output.
-
Select the appropriate objective lens and the Cy3 filter cube.
-
Set the excitation light intensity to the level you would typically use for your experiments. It is crucial to keep this intensity constant throughout the experiment.
-
-
Image Acquisition:
-
Locate a representative field of view.
-
Set up a time-lapse acquisition sequence in your imaging software.
-
Acquire an initial image (Time 0).
-
Continuously acquire images of the same field of view at a defined interval (e.g., every 10 seconds) for a set duration (e.g., 5 minutes). Ensure the sample remains in focus.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Select a region of interest (ROI) that contains a clear fluorescent signal. Also, select a background ROI in an area with no signal.
-
For each time point, measure the mean fluorescence intensity of your signal ROI and your background ROI.
-
Correct the signal intensity at each time point by subtracting the background intensity.
-
Normalize the corrected intensity values by dividing each value by the intensity at Time 0. This will give you the percentage of remaining fluorescence.
-
Plot the normalized fluorescence intensity against time. The resulting curve represents the photobleaching rate of your sample under these specific conditions.
-
Visualizations
References
- 1. abpbio.com [abpbio.com]
- 3. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bidc.ucsf.edu [bidc.ucsf.edu]
Impact of buffer composition on Sulfo Cy3 bis NHS ester reactivity
Welcome to the technical support center for Sulfo Cy3 bis NHS ester. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the impact of buffer composition on the reactivity and performance of this compound in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is between 7.2 and 9.0.[1][2][3] For most applications, a pH of 8.3-8.5 is recommended to achieve the highest labeling efficiency.[4][5][6][7] At lower pH values, the primary amines are protonated and become poor nucleophiles, slowing down the reaction.[1][2] Conversely, at pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces the yield of the desired conjugate.[1][2][4][5]
Q2: Which buffers are recommended for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines. Recommended buffers include:
-
Sodium Bicarbonate/Carbonate Buffer: (e.g., 0.1 M, pH 8.3-9.0) This is a very common and highly recommended choice.[2][5][8]
-
Phosphate-Buffered Saline (PBS): (pH 7.2-7.4) PBS is a suitable alternative, especially for proteins that are sensitive to higher pH. However, the reaction will be slower, potentially requiring a longer incubation time.[1][9]
-
Borate Buffer: (pH 8.0-9.0) This is another effective amine-free buffer for NHS ester reactions.[1][3]
-
HEPES Buffer: (pH 7.2-8.0) Can also be used for the labeling reaction.[2][3]
Q3: Are there any buffers I must avoid?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) , are incompatible with NHS ester reactions.[1][2][3] These buffer components will compete with the primary amines on your target molecule for reaction with the dye, significantly reducing labeling efficiency.[1][2] Impurities like sodium azide (B81097) at high concentrations or ammonium (B1175870) salts should also be removed prior to labeling.[3][10][11]
Q4: My this compound powder won't dissolve directly in my aqueous buffer. What should I do?
While this compound is designed to be water-soluble, it is best practice to first dissolve the dye in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[5][6][9][12] This ensures the dye is fully solubilized and minimizes precipitation. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10%.[3][10] Always use high-quality, amine-free solvents.[2][5]
Q5: How should I stop or "quench" the labeling reaction?
The reaction can be stopped by adding a buffer that contains primary amines. A final concentration of 20-100 mM Tris or glycine can be added to the reaction mixture to consume any unreacted NHS ester.[1][2][13]
Troubleshooting Guide
This section addresses common problems encountered during labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency / Low Fluorescence Signal | Incorrect Buffer pH: pH is too low (<7.2) or too high (>9.0).[1][6] | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust to the optimal range of 8.3-8.5.[1][7] |
| Incompatible Buffer: Presence of primary amines (e.g., Tris, glycine) in the buffer.[1][2] | Perform buffer exchange into a recommended amine-free buffer (e.g., PBS, Bicarbonate, Borate) using dialysis or a desalting column.[1][8] | |
| Hydrolyzed/Inactive Dye: The NHS ester has been degraded by moisture.[3][14] | Always use freshly prepared dye solutions. Store the solid dye desiccated at -20°C.[15][16][17] Allow the vial to warm to room temperature before opening to prevent condensation.[14] | |
| Low Protein Concentration: Dilute protein solutions favor hydrolysis of the NHS ester over the labeling reaction.[1] | Concentrate your protein solution. A concentration of at least 2 mg/mL is recommended for efficient labeling.[1][11] | |
| Precipitation Observed Upon Adding Dye | Poor Dye Solubility: The dye was not fully dissolved before being added to the aqueous buffer. | Prepare a concentrated stock solution of the dye in anhydrous DMSO or DMF first, then add it to the protein solution while gently vortexing.[5] |
| High Dye-to-Protein Ratio: Using an excessively high molar excess of the dye can sometimes lead to precipitation. | Optimize the dye-to-protein molar ratio. Start with a 5:1 to 20:1 ratio and adjust as needed.[10] | |
| Inconsistent Results | Reaction Mixture Acidification: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a drop in pH.[2] | Monitor the pH during the reaction or use a more concentrated buffer to maintain pH stability.[2] |
| Variable Reagent Quality: Impurities in solvents or buffers. | Use high-quality, anhydrous solvents (if applicable) and freshly prepared buffers made with purified water.[2] |
Quantitative Data Summary
Table 1: Impact of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on pH. The half-life of the ester decreases dramatically as the pH becomes more alkaline, highlighting the competition between the desired aminolysis (labeling) and hydrolysis (inactivation).
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0-4°C | 4-5 hours[3][13] |
| 8.0 | 4°C | ~1 hour[13] |
| 8.6 | 4°C | ~10 minutes[3][13] |
| 9.0 | Room Temp | Minutes[18] |
Table 2: Recommended Buffers and Components
| Buffer Type | Recommended Concentration | Optimal pH Range | Key Considerations |
| Sodium Bicarbonate | 0.1 - 1 M[5][10] | 8.3 - 9.0 | Most commonly recommended buffer for high efficiency.[2][8] |
| Phosphate (PBS) | 1X (approx. 10 mM phosphate) | 7.2 - 7.4 | Good for pH-sensitive proteins; reaction is slower.[1][9] |
| Borate | 50 - 100 mM | 8.0 - 9.0 | Excellent amine-free alternative.[1][3] |
| HEPES | 50 - 100 mM | 7.2 - 8.0 | Suitable amine-free option.[2][3] |
| Tris or Glycine | 20 - 100 mM | N/A | Incompatible for labeling. Use only to quench the reaction.[1][2][13] |
Experimental Protocols & Visualizations
General Protein Labeling Protocol
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.
1. Buffer Preparation & Protein Exchange:
-
Prepare an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2]
-
Ensure your protein of interest is in the chosen reaction buffer at a concentration of 2-10 mg/mL.[11]
-
If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis.[1]
2. Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[6][10]
3. Labeling Reaction:
-
Calculate the required volume of dye solution to achieve the desired molar excess (e.g., a 10:1 dye-to-protein ratio is a common starting point).[10][11]
-
Add the calculated volume of dye stock solution to the protein solution while gently stirring or vortexing.[11]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
4. Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]
-
Incubate for an additional 15-30 minutes to ensure all unreacted dye is neutralized.
5. Purification of the Conjugate:
-
Remove the unconjugated dye and reaction byproducts from the labeled protein.
-
The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[8][10][11] Dialysis is also an effective method.[19]
-
Collect the fractions containing the brightly colored, labeled protein.
6. Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage, protected from light.[7][17]
Reaction Chemistry and Workflow
Caption: Chemical reaction pathway for NHS ester labeling.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low labeling efficiency.
Experimental Workflow Diagram
Caption: Standard experimental workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. ibiantech.com [ibiantech.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo Cy3 bis NHS ester hydrolysis rate and stability in solution
Welcome to the technical support center for Sulfo Cy3 bis NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, stability, and troubleshooting of this fluorescent labeling reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, amine-reactive fluorescent dye. The "Sulfo" group enhances its solubility in aqueous solutions, making it ideal for labeling proteins, peptides, amine-modified oligonucleotides, and other molecules containing primary amines without the need for organic co-solvents.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[3][4] This dye is commonly used in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[3][5]
Q2: What are the storage and handling recommendations for this compound?
To ensure the stability and reactivity of this compound, it is crucial to store it correctly. The lyophilized powder should be stored at -20°C, desiccated, and protected from light.[5] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[6] For preparing stock solutions, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[7] Aqueous solutions of the dye are not stable and should be prepared immediately before use.[8]
Q3: What factors influence the efficiency of the labeling reaction?
Several factors are critical for a successful labeling reaction with this compound:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is typically between 7.2 and 8.5.[9][10] While a higher pH increases the rate of the desired amine reaction, it also significantly accelerates the hydrolysis of the NHS ester.[10][11]
-
Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[10] Phosphate, bicarbonate, or borate (B1201080) buffers are commonly used.[12]
-
Concentration of Reactants: Higher concentrations of the protein and the dye can lead to more efficient labeling.[11][12] For proteins, a concentration of at least 2 mg/mL is recommended.[7][11]
-
Temperature and Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[9][10] Lower temperatures can be used to minimize hydrolysis if it is a concern.[9]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
Possible Causes:
-
Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis, especially at higher pH and in aqueous solutions.
-
Suboptimal pH of the reaction buffer: If the pH is too low, the primary amines on the target molecule will be protonated and less reactive.
-
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will react with the NHS ester.
-
Low concentration of the target molecule: Dilute solutions can lead to a less efficient reaction.[11]
-
Inaccessible amine groups on the target molecule: The primary amines on the protein may be buried within its three-dimensional structure.
Solutions:
-
Verify Buffer and pH: Ensure the reaction buffer is amine-free and the pH is within the optimal range of 7.2-8.5.[9]
-
Prepare Fresh Dye Solution: Always prepare the this compound solution immediately before use. Do not store it in an aqueous buffer.[8]
-
Optimize Reaction Conditions: Consider performing the reaction at 4°C for a longer period (e.g., overnight) to reduce the rate of hydrolysis.[9]
-
Increase Reactant Concentrations: If possible, increase the concentration of your target molecule.[11]
-
Vary the Molar Ratio: Experiment with different molar ratios of dye to target molecule to find the optimal condition.
Issue 2: High Background or Non-specific Staining
Possible Causes:
-
Excess unconjugated dye: Free dye that was not removed during the purification step can lead to high background.
-
Precipitation of the labeled protein: Over-labeling can sometimes lead to aggregation and precipitation of the protein.
-
Hydrolyzed and aggregated dye: The hydrolyzed form of the dye can sometimes aggregate and contribute to background.
Solutions:
-
Thorough Purification: Ensure that all unconjugated dye is removed after the labeling reaction using appropriate methods like dialysis or size-exclusion chromatography.
-
Optimize the Degree of Labeling (DOL): Reduce the molar ratio of the dye to the protein to avoid over-labeling. You can determine the DOL spectrophotometrically.[9]
-
Centrifugation: Before use, centrifuge the labeled conjugate solution to pellet any aggregates that may have formed.
Data Presentation
Stability of NHS Esters in Aqueous Solution (General)
The following table summarizes the approximate half-life of NHS esters at different pH values. Please note that these are general values for NHS esters, and the specific rate for this compound may vary.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temp | ~1 hour |
| 8.5 | Room Temp | ~20 minutes |
| 8.6 | 4°C | ~10 minutes |
| 9.0 | Room Temp | ~10 minutes |
Data compiled from multiple sources.[9][10][13][14]
Experimental Protocols
General Protocol for Protein Labeling with this compound
This is a general guideline; optimization may be necessary for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., desalting column).
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[7][9]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[9]
-
Perform the Labeling Reaction:
-
Add the calculated amount of the dye stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the dye to the protein.[9]
-
Incubate the reaction at room temperature for 1 hour or at 4°C overnight, protected from light.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a desalting column or dialysis.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (around 550 nm). Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
Improving signal-to-noise ratio in Sulfo Cy3 imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Sulfo-Cy3 and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy3 and what are its main advantages? Sulfo-Cy3 is a water-soluble, orange-fluorescent dye commonly used for labeling proteins, nucleic acids, and other biomolecules.[1] Its key advantages include high hydrophilicity due to its sulfo groups, a high quantum yield for a bright signal, and good photostability.[2][3] The dye is also insensitive to pH changes between pH 4 and 10.[4]
Q2: What are the spectral properties of Sulfo-Cy3? Sulfo-Cy3 has an excitation maximum of approximately 554 nm and an emission maximum around 568 nm.[1][5] This makes it compatible with standard green lasers (e.g., 532 nm or 555 nm) and TRITC filter sets.[4][6]
| Property | Wavelength/Value |
| Excitation Maximum | ~554 nm[1] |
| Emission Maximum | ~568 nm[1] |
| Recommended Laser Lines | 532 nm, 555 nm[4] |
| Common Filter Set | TRITC[4] |
Q3: What are the primary causes of a low signal-to-noise ratio (SNR)? A low SNR in fluorescence imaging is typically caused by two main issues:
-
High Background Fluorescence: This is when the signal from non-target areas is high, obscuring the specific signal. Common causes include excessive dye concentration, non-specific binding of the probe, insufficient washing, and autofluorescence from the sample itself.[7][8][9]
-
Weak or No Specific Signal: This occurs when the target itself is not fluorescent enough. Potential reasons include low target expression, inefficient labeling, fluorescence quenching, and photobleaching (light-induced degradation of the dye).[8][9]
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses the most common issues encountered during Sulfo-Cy3 imaging experiments.
Issue 1: High Background Fluorescence
High background can make it difficult to distinguish your target, leading to poor image quality and unreliable data.
Q: What causes high background and how can I fix it?
| Possible Cause | Solution |
| Excessive Dye/Probe Concentration | Titrate the concentration of your Sulfo-Cy3 conjugate to find the optimal balance between signal intensity and background. Start with a lower concentration and increase it incrementally.[7][9] |
| Non-Specific Binding | Incorporate a blocking step in your protocol before adding the fluorescent probe. Use a blocking buffer containing serum or Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[7][9] |
| Inadequate Washing | Increase the number and duration of wash steps after the staining incubation to more effectively remove unbound probes.[7][8] Using a buffer with a mild detergent (e.g., PBS with Tween-20) can also help.[9] |
| Sample Autofluorescence | Examine an unstained control sample using the same imaging settings to assess the level of endogenous autofluorescence.[9] While Sulfo-Cy3 is in a region where autofluorescence is less of an issue than with blue or green dyes, it can still be a factor in some tissues. |
| Unconjugated Free Dye | If you are performing the conjugation reaction yourself, ensure that all unbound Sulfo-Cy3 is removed from the labeled biomolecule, typically by using a purification method like size-exclusion chromatography (e.g., Sephadex G-25).[10][11] |
Issue 2: Weak or No Specific Signal
A faint signal can be as problematic as high background, making detection and quantification difficult.
Q: My specific signal is weak or absent. What are the potential causes and solutions?
| Possible Cause | Solution |
| Low Target Abundance | Confirm that your target molecule is expressed in the sample. If possible, include a positive control cell line or tissue known to have high expression levels to validate the protocol.[9] |
| Photobleaching | Minimize the exposure of your sample to high-intensity light. Use an anti-fade mounting medium to protect the fluorophore.[5][8][9] When locating the target, use lower light intensity before capturing the final image. |
| Fluorescence Quenching | This can occur if too many dye molecules are attached to a single protein (over-labeling) or if the dye is in close proximity to certain molecules.[4][12] When labeling nucleic acids, the fluorescence of Cy3 can be quenched depending on the neighboring base pair.[13][14] Aim for an optimal Degree of Labeling (DOL), typically between 2 and 10 for antibodies.[10] |
| Suboptimal Labeling Protocol | Ensure the pH of the reaction buffer is optimal for labeling (typically pH 7.4-9.0 for NHS esters).[10][11] Use freshly prepared dye stock solutions, as extended storage can reduce reactivity.[10] |
| Incorrect Imaging Settings | Verify that you are using the correct laser line for excitation (e.g., 532 nm or 555 nm) and an appropriate emission filter to capture the Sulfo-Cy3 signal.[4] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining
This protocol provides a standard workflow for staining fixed and permeabilized adherent cells with a Sulfo-Cy3 conjugated antibody.
Materials:
-
Adherent cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS with 0.1% Tween-20 (PBST)
-
Sulfo-Cy3 conjugated primary or secondary antibody
-
Antifade mounting medium
Methodology:
-
Fixation: Gently wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[7]
-
Permeabilization (for intracellular targets): If your target is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.[7] If the target is on the cell surface, skip this step.
-
Blocking: Wash cells with PBST. Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.[7][9]
-
Antibody Incubation: Dilute the Sulfo-Cy3 conjugated antibody in Blocking Buffer to its predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]
-
Washing: Wash the cells three times with PBST for 5-10 minutes each to remove unbound antibodies.[9]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[8]
-
Imaging: Image the sample using a fluorescence microscope with appropriate filters for Sulfo-Cy3 (Excitation: ~554 nm, Emission: ~568 nm).[1]
Protocol 2: Antibody Titration to Determine Optimal Concentration
To maximize the signal-to-noise ratio, it is critical to determine the optimal concentration for your Sulfo-Cy3 conjugated antibody.
Methodology:
-
Prepare Serial Dilutions: Prepare a series of dilutions of your Sulfo-Cy3 conjugated antibody in blocking buffer. A good starting range is from 0.1 µg/mL to 10 µg/mL.
-
Stain Samples: Prepare identical samples (e.g., cells on coverslips) for each antibody concentration.
-
Follow Staining Protocol: Perform the immunofluorescence staining protocol (as described above) for each dilution, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Include Controls:
-
No Antibody Control: A sample that goes through the entire process without the addition of the Sulfo-Cy3 antibody to assess autofluorescence.
-
Isotype Control (Optional): A sample stained with a non-specific antibody of the same isotype and at the same concentrations to assess non-specific binding.
-
-
Image and Analyze: Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).
-
Determine Optimal Concentration: Quantify the mean fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration is the one that provides the highest signal-to-background ratio, not necessarily the brightest overall signal.[9]
Visual Guides
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Sulfo Cy3 bis NHS ester conjugate stability over time
Welcome to the technical support center for Sulfo Cy3 bis NHS ester. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals achieve successful labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? this compound is a water-soluble, amine-reactive fluorescent dye.[1][2] The "Sulfo" groups increase its water solubility, making it ideal for labeling proteins and peptides in aqueous solutions without the need for organic co-solvents.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable covalent amide bond.[4][5][6] It is commonly used to fluorescently label antibodies, peptides, and other amine-containing molecules for various bio-imaging and analytical applications.[5][7]
Q2: How should I store this compound? Proper storage is critical to maintain the reactivity of the NHS ester. Both the solid powder and reconstituted solutions have specific storage requirements.
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | -20°C | 12-24 months[1][2] | Keep in the dark, desiccated.[1][2][3] |
| Reconstituted in Anhydrous DMSO/DMF | -20°C | Up to 2 weeks[8] | Store in small aliquots to avoid repeated freeze-thaw cycles.[8] |
| Aqueous Solution | N/A | Not Recommended | Use immediately; NHS esters hydrolyze rapidly in aqueous solutions.[8][9] |
Q3: What is the shelf life of this compound? When stored correctly as a desiccated powder at -20°C, the shelf life is typically between 12 and 24 months.[1][2][3] Once reconstituted, especially in aqueous buffers, the NHS ester's reactivity declines rapidly due to hydrolysis.[10][11] Stock solutions in anhydrous DMSO should be used within a few weeks for optimal performance.[8]
Q4: What is hydrolysis and how does it affect my experiments? Hydrolysis is a chemical reaction where the NHS ester reacts with water. This reaction cleaves the ester, rendering the dye incapable of reacting with primary amines on your target molecule.[10][12] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[11][12] For example, NHS esters have a half-life of 4-5 hours at pH 7, but this drops to just 10 minutes at pH 8.6.[11] This competing reaction can significantly lower your labeling efficiency if not properly controlled.[12]
Troubleshooting Guide
This guide addresses common problems encountered during labeling experiments.
Q5: Why is my labeling efficiency low? Low labeling efficiency is a frequent issue with several potential causes.
-
Cause 1: Hydrolyzed Reagent. The this compound may have lost its reactivity due to exposure to moisture.
-
Solution: Always allow the vial to warm to room temperature before opening to prevent condensation.[10] Purge the vial with an inert gas like nitrogen or argon before resealing. For critical applications, use a fresh vial of the dye. You can test the reactivity of the NHS ester by comparing its absorbance at 260 nm before and after intentional hydrolysis with a base.[10][13]
-
-
Cause 2: Incorrect Buffer Composition. Your reaction buffer may contain primary amines that compete with your target molecule.
-
Cause 3: Suboptimal pH. The reaction between the NHS ester and a primary amine is highly pH-dependent.
-
Cause 4: Low Reactant Concentrations. The labeling reaction is concentration-dependent, and the competing hydrolysis reaction is more significant in dilute solutions.[12]
// Nodes start [label="Low Labeling Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reagent fresh and\nstored correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="Use a new vial of dye.\nAllow to warm to room temp\nbefore opening.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Does the reaction buffer\ncontain primary amines\n(e.g., Tris, Glycine)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="Buffer exchange into an\namine-free buffer like\nPBS or HEPES.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the reaction pH\nbetween 7.2 and 8.5?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="Adjust pH to ~8.3 using\nsodium bicarbonate buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q4 [label="Is the protein\nconcentration >2 mg/mL?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s4 (B560321) [label="Concentrate the protein.\nOptimize dye:protein molar ratio.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Re-run Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label="No"]; q1 -> q2 [label="Yes"]; s1 -> q2; q2 -> s2 [label="Yes"]; q2 -> q3 [label="No"]; s2 -> q3; q3 -> s3 [label="No"]; q3 -> q4 [label="Yes"]; s3 -> q4; q4 -> s4 [label="No"]; q4 -> end_node [label="Yes"]; s4 -> end_node; } DOT Caption: Troubleshooting workflow for low labeling efficiency.
Q6: My labeled protein precipitated out of solution. What should I do? Protein precipitation after labeling is often a sign of over-labeling or "over-modification."
-
Cause: Adding too many dye molecules can alter the protein's net charge and isoelectric point (pI), leading to a decrease in its solubility.[15]
-
Solution: Reduce the molar ratio of dye to protein in your reaction. Perform a titration experiment with different dye:protein ratios (e.g., 5:1, 10:1, 15:1) to find the optimal degree of labeling that provides a strong signal without causing precipitation.[16]
Q7: The fluorescence signal from my conjugate is weaker than expected, even with a high degree of labeling. Why? This may be due to fluorescence self-quenching.
-
Cause: When fluorophores are in close proximity to each other on a protein, they can interact in a way that quenches their fluorescence, reducing the overall signal intensity. Sulfo Cy3 is known to exhibit self-quenching at high labeling ratios.[4][6][17]
-
Solution: Similar to the solution for precipitation, you should reduce the molar excess of the dye in the labeling reaction. The goal is to achieve sufficient labeling for detection without causing significant quenching. For detecting low-abundance targets that require very bright conjugates, consider an alternative dye that is less prone to self-quenching.[4][17]
Experimental Protocols
General Protocol for Labeling an Antibody with this compound
This protocol is a general guideline for labeling 1 mg of an antibody like IgG (molecular weight ~150 kDa). Optimization may be required.
1. Preparation of Reagents
-
Antibody Solution: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[14][16] If the buffer contains substances like BSA, gelatin, or Tris, they must be removed via dialysis or buffer exchange.[16]
-
Dye Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).[16] This solution should be prepared fresh.
-
Reaction Buffer: Prepare a 1 M sodium bicarbonate solution, and adjust the pH to 8.3-8.5.[14][16]
2. Labeling Reaction
-
Add the 1 M sodium bicarbonate solution to your antibody solution to achieve a final concentration of 100 mM.[14]
-
Calculate the required volume of the dye stock solution. A 10:1 molar ratio of dye to antibody is a common starting point.[16]
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing. Ensure the amount of DMSO is less than 10% of the total reaction volume.[16]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[16][18]
3. Purification of the Labeled Antibody
-
It is crucial to remove any unreacted, hydrolyzed dye from the labeled antibody.
-
Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS) to separate the labeled antibody (which elutes first) from the smaller, free dye molecules.[16]
4. Characterization of the Conjugate
-
Determine the protein concentration and the concentration of the dye by measuring the absorbance of the purified conjugate at 280 nm and ~555 nm (the absorption maximum for Cy3).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.
// Nodes prep_protein [label="1. Prepare Protein\n(Amine-free buffer, pH 7.2-7.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_dye [label="2. Prepare Dye\n(10 mg/mL in anhydrous DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="3. Adjust pH\n(Add 1M NaHCO3 to protein\nto reach pH 8.3)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="4. Mix & React\n(Add dye to protein, incubate\n1-2h at RT, in dark)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="5. Purify Conjugate\n(Size exclusion chromatography\nto remove free dye)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterize [label="6. Characterize\n(Measure Abs @ 280 & 555 nm,\nCalculate DOL)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_protein -> adjust_ph; prep_dye -> reaction; adjust_ph -> reaction; reaction -> purify; purify -> characterize; } DOT Caption: Experimental workflow for protein labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. apexbt.com [apexbt.com]
- 3. ibiantech.com [ibiantech.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Sulfo Cy3 bis NHS Ester Labeling
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Sulfo Cy3 bis NHS ester labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, amine-reactive fluorescent dye.[1][2] The "Sulfo" component indicates the presence of sulfonate groups, which increase the dye's water solubility, making it ideal for labeling proteins and peptides directly in aqueous solutions without the need for organic co-solvents like DMSO or DMF.[3][4][5] This is particularly advantageous for proteins that are prone to denaturation or have low solubility.[4][5] The "bis NHS ester" functional groups react with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on proteins and other molecules to form stable amide bonds.[2][6][7] It is commonly used for fluorescently labeling antibodies, peptides, and other biomolecules for applications such as fluorescence imaging and other fluorescence-based biochemical analyses.[8][9]
Q2: My labeling efficiency is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a frequent issue with several potential causes. Key factors to consider are reaction conditions, buffer composition, reagent quality, and the properties of the target protein.[10]
-
Reaction Conditions : The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[10][11] Below this range, the primary amines are protonated and less reactive. Above it, hydrolysis of the NHS ester becomes a significant competing reaction.[10][11] Reactions are typically run for 0.5 to 4 hours at room temperature or overnight at 4°C to minimize hydrolysis.[10] Low protein concentrations can also reduce efficiency; a concentration of at least 2 mg/mL is recommended.[10][12]
-
Buffer Composition : Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the dye.[10][13] Amine-free buffers like PBS, MES, or HEPES are recommended.[13]
-
Reagent Quality : NHS esters are sensitive to moisture and can hydrolyze if not stored properly.[14] Always use fresh, high-quality reagents and dissolve the this compound immediately before use.[14][15]
-
Protein Properties : The accessibility of primary amines on the protein surface is crucial.[10] If these groups are sterically hindered, labeling will be inefficient.[10][14] Also, impurities in the protein sample can interfere with the reaction.[10]
Q3: I'm observing protein precipitation after the labeling reaction. What should I do?
Protein precipitation can occur for a few reasons:
-
Hydrophobic Labels : While Sulfo Cy3 is designed to be hydrophilic, labeling with a high degree of substitution can still increase the overall hydrophobicity of the protein, leading to aggregation.[10][14] Consider reducing the molar excess of the dye in the reaction.[14]
-
Organic Solvents : If you are using a non-sulfonated version of the dye that requires an organic solvent, the solvent itself can cause protein denaturation and precipitation.[14][16] The final concentration of the organic solvent should typically be kept below 10%.[14] Using the water-soluble Sulfo Cy3 variant helps to avoid this issue.[5]
-
Over-labeling : Excessive modification of lysine residues can alter the protein's net charge and isoelectric point (pI), affecting its solubility.[17] It's important to optimize the dye-to-protein molar ratio.[18]
Q4: The fluorescence of my labeled protein is weaker than expected or appears quenched. Why is this happening?
This can be due to self-quenching, which occurs when the dye molecules are too close to each other on the protein surface. Sulfo Cy3 is not recommended for labeling at high molar ratios due to significant self-quenching.[6][8] It is best suited for detecting moderate-to-high abundance targets.[6][8] For low-abundance targets, a different dye that is less prone to self-quenching might be a better choice.[6][8] The fluorescence quantum yield of Cy3 can also be influenced by its local environment, such as being covalently attached to a biomolecule.[19][20]
Q5: How should I store the this compound and the labeled conjugate?
-
This compound : Upon receipt, the lyophilized powder should be stored at -20°C, desiccated, and protected from light.[3][4] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time (e.g., up to two weeks), but it is always best to prepare them fresh.[12] Avoid repeated freeze-thaw cycles.[12]
-
Labeled Protein Conjugates : Store the purified conjugate at 4°C for short-term storage (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent like sodium azide.[18] For long-term storage, it is recommended to store at -20°C or -80°C.[21]
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter.[10] Optimal labeling is often achieved around pH 8.3.[11][13] |
| Presence of Amines in Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine).[10][13] If necessary, perform a buffer exchange into an appropriate buffer like PBS or sodium bicarbonate.[12] |
| NHS Ester Hydrolysis | Prepare the dye solution immediately before use.[22] If hydrolysis is suspected, perform the reaction at 4°C overnight to slow down the hydrolysis rate.[10] |
| Low Reactant Concentrations | Increase the protein concentration (ideally ≥ 2 mg/mL).[10][12] You can also try increasing the molar excess of the this compound.[10] |
| Inaccessible Primary Amines | If the protein's native structure is not required, consider using a denaturant to expose more amine groups.[14] Alternatively, a crosslinker with a longer spacer arm could be used.[14] |
| Degraded Reagent | Use a fresh vial of this compound.[14] Ensure proper storage conditions (-20°C, desiccated, protected from light).[3][4] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Inefficient Removal of Unconjugated Dye | Ensure thorough purification of the labeled conjugate. Gel filtration (desalting column) or dialysis are common methods.[11] For very high levels of free dye, a second purification step may be necessary.[13] |
| Non-Specific Binding | Non-specific binding of the dye or labeled protein to surfaces can be an issue. Consider using a blocking agent in subsequent applications. |
| Hydrophobic Interactions | Although Sulfo Cy3 is hydrophilic, non-specific binding can still occur. Ensure adequate washing steps in your experimental protocol. |
Experimental Protocols
General Protein Labeling Protocol
This protocol provides a general guideline. Optimization of the dye-to-protein molar ratio may be necessary for your specific protein.[12]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[10]
-
This compound
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[11]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification[18]
Procedure:
-
Prepare the Protein Solution :
-
Prepare the Dye Solution :
-
Perform the Labeling Reaction :
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.[11]
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio (start with a 5:1 to 20:1 dye-to-protein molar ratio).[18]
-
Slowly add the dye solution to the protein solution while gently stirring.[14]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][11]
-
-
Quench the Reaction (Optional but Recommended) :
-
Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
-
Purify the Conjugate :
Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (around 555 nm for Sulfo Cy3).[12]
Data Presentation
Table 1: Stability of NHS Esters
| pH | Half-life |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| Data adapted from Thermo Fisher Scientific technical information.[23] |
Table 2: Spectral Properties of Sulfo Cy3
| Property | Value |
| Excitation Maximum | ~555 nm[6][12] |
| Emission Maximum | ~572 nm[1][6] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[1][6] |
Visualizations
Caption: Chemical reaction of this compound with a primary amine.
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: General experimental workflow for protein labeling.
References
- 1. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ibiantech.com [ibiantech.com]
- 5. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. broadpharm.com [broadpharm.com]
- 22. genecopoeia.com [genecopoeia.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: Sulfo Cy3 bis NHS Ester vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical step in experimental design, directly impacting the quality and reliability of data. This guide provides an objective comparison of two popular orange-fluorescent dyes, Sulfo Cy3 bis NHS ester and Alexa Fluor 555 NHS ester, to aid in the selection process for protein labeling.
Both Sulfo Cy3 and Alexa Fluor 555 are widely used in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[1] However, their performance characteristics differ, particularly in terms of brightness and photostability. This guide will delve into these differences, providing quantitative data and detailed experimental protocols to inform your decision-making.
Data Presentation: Quantitative Comparison
The brightness of a fluorophore is determined by its molar extinction coefficient (the efficiency of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] Photostability, the resistance to fading upon illumination, is crucial for experiments requiring prolonged or repeated imaging.[2]
| Property | Sulfo Cy3 | Alexa Fluor 555 | Reference(s) |
| Excitation Maximum (nm) | 555 | 555 | [3][4][5][6] |
| Emission Maximum (nm) | 572 | 565-572 | [3][4][5][6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 - 162,000 | ~150,000 - 155,000 | [3][4][5][6][7] |
| Quantum Yield | ~0.1 | ~0.1 | [7][8][9] |
| Photostability | Less Stable | More Stable | [2][10][11] |
| Water Solubility | High (sulfonated) | High | [4][6][12] |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive (pH 4-10) | [3][5][6] |
Key Takeaways from the Data:
-
Brightness: While both dyes have similar molar extinction coefficients and quantum yields on paper, studies have consistently shown that Alexa Fluor 555 conjugates are brighter than their Cy3 counterparts.[13] This is largely attributed to the fact that Alexa Fluor 555 is less prone to self-quenching, a phenomenon where dye molecules interact at high labeling densities, leading to a decrease in fluorescence.[10] The fluorescence of Alexa Fluor 555 conjugates tends to increase with higher degrees of labeling, whereas Cy3 conjugates can exhibit reduced fluorescence at high dye-to-protein ratios.[10]
-
Photostability: Experimental data demonstrates that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[2][10][11] In one study, after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, while Cy3 retained only about 75%.[11] This makes Alexa Fluor 555 a superior choice for applications requiring long exposure times, such as time-lapse microscopy.[2]
-
Water Solubility: The "Sulfo" designation on Sulfo Cy3 indicates that it is sulfonated, which significantly increases its water solubility.[4][12] This allows for labeling reactions to be performed in aqueous solutions without the need for organic co-solvents, which can be beneficial for sensitive proteins.[12] Alexa Fluor 555 is also highly water-soluble.[6]
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 555 NHS ester. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.
Protein Preparation:
For both protocols, the protein to be labeled should be in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[1] Buffers containing primary amines, such as Tris or glycine, will compete with the NHS ester and must be removed via dialysis or buffer exchange.[1]
General NHS Ester Labeling Protocol:
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[1][14]
-
Prepare Reaction Mixture: For antibodies, a typical starting point is a dye-to-protein molar ratio of 10:1. This can be adjusted to achieve the desired degree of labeling.[14] Add the calculated amount of dye stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1][15][16]
-
Purification: Remove the unreacted dye using a gel filtration column (e.g., Sephadex G-25), spin column, or dialysis.[1][15][16]
-
Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the dye (555 nm).[14]
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[15]
Mandatory Visualization
Workflow for Protein Labeling with NHS Ester Dyes
Caption: A generalized workflow for protein labeling with NHS ester dyes.
Typical Workflow for Indirect Immunofluorescence
Caption: A typical workflow for indirect immunofluorescence microscopy.[17][18][19][20]
Conclusion
For most protein labeling applications, Alexa Fluor 555 offers significant advantages over Sulfo Cy3. Its superior brightness and photostability translate to a higher signal-to-noise ratio and more robust and reproducible data, particularly in demanding applications like single-molecule studies and super-resolution microscopy.[1] While Sulfo Cy3 remains a viable and more cost-effective option, researchers seeking the highest performance and reliability should strongly consider Alexa Fluor 555 for their protein labeling needs. The choice of fluorophore is a critical parameter in experimental design, and the evidence strongly supports Alexa Fluor 555 as a more advanced and reliable tool for protein-based fluorescence studies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 7. apexbt.com [apexbt.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. biotium.com [biotium.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. NHS-ester-protein-labeling [protocols.io]
- 17. ibidi.com [ibidi.com]
- 18. biotium.com [biotium.com]
- 19. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 20. youtube.com [youtube.com]
A Head-to-Head Comparison: Sulfo Cy3 bis NHS Ester vs. DyLight 549 for Biomolecule Labeling
In the dynamic landscape of fluorescence-based biological research, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a detailed, objective comparison between two widely used fluorescent dyes, Sulfo Cy3 bis NHS ester and DyLight 549, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications. Both dyes are amine-reactive succinimidyl esters, enabling covalent conjugation to primary amines on proteins, antibodies, and other biomolecules.
Spectroscopic and Physicochemical Properties
A summary of the key characteristics of this compound and DyLight 549 is presented below. These properties are critical in determining the suitability of a dye for a particular instrument and experimental setup.
| Property | This compound | DyLight 549 NHS Ester | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | ~550 nm | [1][2] |
| Emission Maximum (λem) | ~570 nm | ~568 nm | [1][2] |
| Molar Extinction Coeff. | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | [1][3] |
| Quantum Yield (Φ) | ~0.1 - 0.15 | Data not consistently available, but generally bright | [2][4] |
| Molecular Weight | ~821.9 g/mol (will vary based on specific structure) | Data not consistently available | [1] |
| Solubility | High water solubility due to sulfo groups | Good water solubility | [1][5] |
| Reactivity | Reacts with primary amines (e.g., on proteins) via NHS ester | Reacts with primary amines via NHS ester | [6][7] |
Performance Comparison: Brightness, Photostability, and pH Sensitivity
While the core spectroscopic properties are similar, the practical performance in experimental settings can differ.
Brightness: Both Sulfo Cy3 and DyLight 549 are considered bright fluorophores. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. With similar extinction coefficients, the relative brightness will largely depend on the quantum yield in a specific environment. Some sources suggest that DyLight dyes, in general, offer higher fluorescence intensity compared to traditional cyanine (B1664457) dyes.[8]
Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a critical factor in imaging experiments that require prolonged or repeated exposure, such as time-lapse microscopy or z-stack acquisition. DyLight dyes were developed to offer improved photostability over traditional dyes like Cy3.[8]
pH Sensitivity: The fluorescence intensity of some dyes can be sensitive to the pH of the surrounding environment. DyLight dyes are marketed as being less pH-sensitive than many traditional fluorophores, which can be an advantage in experiments where pH fluctuations may occur.[8]
Experimental Protocols
To provide a framework for comparing these dyes in a laboratory setting, detailed protocols for antibody labeling and a common application, immunofluorescence microscopy, are provided below.
Antibody Labeling Protocol
This protocol describes a general procedure for conjugating an NHS ester dye to a monoclonal antibody. The optimal dye-to-protein ratio should be determined empirically for each specific antibody and application.
Caption: Workflow for antibody conjugation with an NHS ester fluorescent dye.
Immunofluorescence Staining Protocol
This protocol outlines the key steps for using a fluorescently labeled antibody for immunofluorescence microscopy of cultured cells.
Caption: Experimental workflow for indirect immunofluorescence microscopy.
Logical Framework for Dye Selection
The choice between this compound and DyLight 549 often depends on the specific experimental requirements. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting between Sulfo Cy3 and DyLight 549.
Conclusion
Both this compound and DyLight 549 are excellent choices for labeling biomolecules for fluorescence-based detection. They share very similar excitation and emission profiles, making them compatible with common filter sets and laser lines. The primary differentiating factors are likely to be performance-based, such as photostability and brightness, which can be application-dependent. Sulfo Cy3 is a well-established and widely used dye, while DyLight 549 is positioned as a dye with enhanced performance characteristics.[8] For demanding imaging applications where photostability is crucial, DyLight 549 may offer an advantage. However, for routine applications, the cost-effectiveness and proven track record of Sulfo Cy3 make it a very strong contender. Ultimately, the optimal choice may require empirical validation in the specific experimental context of the researcher.
References
A Head-to-Head Comparison: Selecting the Optimal Fluorophore for Your Immunofluorescence Needs
In the realm of immunofluorescence, the choice of fluorescent dye is paramount to generating high-quality, reproducible data. For researchers utilizing Sulfo Cy3 bis NHS ester, a popular orange-fluorescent dye, understanding the landscape of available alternatives is crucial for optimizing experimental outcomes. This guide provides an objective comparison of this compound with its main competitors, focusing on key performance metrics, and is supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions.
The primary alternatives to this compound for immunofluorescence in a similar spectral range are Alexa Fluor™ 555 and DyLight™ 550. These dyes, like Sulfo Cy3, are available as N-hydroxysuccinimidyl (NHS) esters, which readily react with primary amines on proteins, such as antibodies, to form stable covalent bonds.[1][2] The selection among these fluorophores often hinges on factors such as brightness, photostability, and susceptibility to self-quenching.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).[3] Photostability, the resistance to fading upon exposure to excitation light, is another critical parameter, especially for experiments requiring prolonged imaging.[4]
| Feature | Sulfo Cy3 | Alexa Fluor™ 555 | DyLight™ 550 |
| Excitation Max (nm) | ~555 | ~555 | ~550 |
| Emission Max (nm) | ~572 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1[5] | ~0.1[6] | Not readily available |
| Photostability | Good | Excellent | Very Good |
| pH Sensitivity | Low (pH 4-10)[1][7] | Low (pH 4-10)[8] | Not specified |
| Self-Quenching | Prone to self-quenching at high labeling ratios[1][7][9] | Low tendency for self-quenching[8] | Not specified |
Key Takeaways from the Data:
-
Brightness: While the molar extinction coefficients and quantum yields appear similar for Sulfo Cy3 and Alexa Fluor™ 555, the latter often results in brighter conjugates. This is largely attributed to the lower tendency of Alexa Fluor™ 555 to self-quench at higher degrees of labeling.[8][10] Sulfo Cy3 is not recommended for labeling proteins at high molar ratios due to significant self-quenching, making it more suitable for detecting moderate-to-high abundance targets.[1][7] For low-abundance targets, alternatives like Alexa Fluor™ 555 are recommended as they can be attached to proteins at higher molar ratios without significant self-quenching, leading to brighter conjugates and more sensitive detection.[1][7][9]
-
Photostability: Experimental data consistently demonstrates that Alexa Fluor™ dyes are significantly more resistant to photobleaching than Cy dyes.[4][10] This makes Alexa Fluor™ 555 a superior choice for applications requiring long or repeated light exposures, such as confocal microscopy and time-lapse imaging.
-
Spectral Similarity: All three dyes are spectrally similar and can be used with standard TRITC (tetramethylrhodamine) filter sets.[1][7][9]
Experimental Protocols
The following is a generalized protocol for labeling antibodies with NHS ester dyes. It is crucial to note that the optimal dye-to-protein molar ratio should be determined empirically for each specific antibody and application.
Protocol: Antibody Labeling with NHS Ester Dyes
Materials:
-
Antibody (or other protein) to be labeled (free of amine-containing buffers like Tris)
-
Amine-reactive dye (this compound, Alexa Fluor™ 555 NHS ester, or DyLight™ 550 NHS ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0[2][11]
-
Anhydrous DMSO or DMF for dissolving the dye[12]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[2]
-
Storage buffer (e.g., PBS with 0.1% BSA and 2 mM sodium azide)[11]
Procedure:
-
Prepare the Antibody:
-
Prepare the Dye Stock Solution:
-
Allow the vial of NHS ester dye to warm to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
-
-
Labeling Reaction:
-
Add the appropriate volume of the dye stock solution to the antibody solution while gently vortexing. A starting point for optimization is a 10:1 molar ratio of dye to protein.[11] This ratio may need to be adjusted based on the specific protein and desired degree of labeling.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12][13]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[2]
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~555 nm).
-
Calculate the DOL using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280))) Where:
-
A_max is the absorbance at the dye's excitation maximum.
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_280 is the absorbance at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
-
-
Storage:
Visualizing the Workflow and Decision-Making Process
To further aid in understanding the experimental process and selecting the appropriate fluorophore, the following diagrams are provided.
Caption: A generalized workflow for labeling antibodies with NHS ester dyes.
Caption: A decision-making flowchart for selecting a fluorescent dye.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. ibiantech.com [ibiantech.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Sulfo Cy3 NHS ester | AxisPharm [axispharm.com]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. biotium.com [biotium.com]
A Head-to-Head Battle of Photostability: Sulfo Cy3 vs. Alexa Fluor Dyes
For researchers, scientists, and drug development professionals relying on fluorescence-based techniques, the choice of fluorophore is a critical decision that significantly influences data quality and experimental outcomes. Among the plethora of available dyes, Sulfo Cy3 and the Alexa Fluor family are prominent contenders, particularly in the orange-red region of the spectrum. This guide provides an objective, data-driven comparison of their photostability, a crucial parameter for demanding applications such as time-lapse imaging and single-molecule studies.
Quantitative Photostability Comparison
The superior photostability of Alexa Fluor dyes over their cyanine (B1664457) counterparts, including Sulfo Cy3, is a well-documented advantage.[1][2][3] This enhanced resistance to photobleaching, the irreversible destruction of a fluorophore under illumination, allows for longer observation times and more robust quantitative analysis.
Experimental data consistently demonstrates that Alexa Fluor 555, a spectral alternative to Sulfo Cy3, exhibits significantly greater resistance to photobleaching.[1][2][4] In one direct comparison, after 95 seconds of continuous illumination, an Alexa Fluor 555 conjugate retained almost 90% of its initial fluorescence, whereas a Cy3 conjugate retained only about 75%.[4][5] Similarly, Alexa Fluor 546 conjugates have been reported to be at least twice as fluorescent as Cy3 conjugates, an advantage amplified by their superior photostability.[2]
Below is a summary of key photophysical properties that contribute to the overall performance and photostability of these dyes.
| Property | Sulfo Cy3 | Alexa Fluor 555 | Alexa Fluor 546 |
| Excitation Max (nm) | ~550 | ~555 | ~554 |
| Emission Max (nm) | ~570 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~104,000 |
| Fluorescence Quantum Yield | ~0.15 | ~0.10 | ~0.61 |
| Fluorescence Lifetime (ns) | ~0.3 | ~0.3 | ~4.0 |
Note: Quantum yield and fluorescence lifetime can vary depending on the conjugation partner and the local environment. The values presented are for the free dyes in aqueous solution.[6][7]
Experimental Protocols
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental approach is crucial. The following protocol outlines a common method for measuring photobleaching rates.
Protocol: Measuring Photobleaching Rate via Continuous Illumination
Objective: To determine the rate of fluorescence decay of Sulfo Cy3 and Alexa Fluor dye conjugates under continuous illumination.
Materials:
-
Sulfo Cy3 and Alexa Fluor dye-conjugated antibodies or proteins.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, for fixed cell imaging).
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., Mercury-arc lamp, laser).
-
Appropriate filter sets for the selected dyes.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition software with time-lapse capabilities.
-
Procedure:
-
Sample Preparation:
-
Prepare solutions of the dye-conjugates at equivalent molar concentrations in PBS.
-
Alternatively, for in-situ analysis, prepare biological samples (e.g., cells) stained with the respective dye-conjugates according to standard protocols. Mount the samples on microscope slides.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Use neutral-density filters to adjust the illumination intensity to a level relevant to your typical imaging experiments.[8]
-
-
Image Acquisition:
-
Locate a region of interest on the sample.
-
Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.
-
Configure the software for a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).
-
Begin the time-lapse acquisition, continuously illuminating the sample.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of an unstained area and subtracting it from the region of interest intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The rate of decay of this curve represents the photobleaching rate. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.
-
Visualizing the Experimental Workflow
The process of comparing fluorophore photostability can be visualized as a clear, sequential workflow.
Caption: Workflow for assessing fluorophore photostability.
The Underlying Chemistry of Photostability
The enhanced photostability of Alexa Fluor dyes is rooted in their chemical structure. These dyes are sulfonated rhodamine and cyanine derivatives.[9] The addition of sulfonate groups increases their hydrophilicity and reduces the likelihood of dye aggregation, which can lead to self-quenching and decreased photostability.[10] Furthermore, the core structures of Alexa Fluor dyes are engineered to be less susceptible to photochemical degradation, a common issue with traditional cyanine dyes like Cy3. The photobleaching of cyanine dyes often involves reactions with reactive oxygen species, leading to the irreversible breakdown of the fluorophore's conjugated system.[11]
The photobleaching process can be simplified into a few key steps which are illustrated in the diagram below.
Caption: Simplified photobleaching pathway of a fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Quantum yield of Sulfo Cy3 bis NHS ester compared to other fluorophores
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that can significantly impact the sensitivity and reliability of fluorescence-based assays. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield of Sulfo-Cy3 bis NHS ester with other commonly used fluorophores, supported by experimental data and detailed methodologies.
Unveiling the Brightness: A Quantitative Comparison
The quantum yield of a fluorophore is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is advantageous for detecting low-abundance targets and improving signal-to-noise ratios in various applications, including immunoassays, fluorescence microscopy, and high-throughput screening.
The following table summarizes the quantum yields of Sulfo-Cy3 bis NHS ester and several alternative fluorophores commonly used for labeling biomolecules. It is important to note that quantum yields can be influenced by environmental factors such as solvent polarity, pH, and conjugation to a biomolecule. The values presented here are generally reported for the free dye in aqueous buffer solutions unless otherwise specified.
| Fluorophore | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| Sulfo-Cy3 bis NHS ester | ~0.1 - 0.15 [1][2][3][4] | ~555[5][6] | ~570-572[5][6] |
| Alexa Fluor 555 NHS ester | ~0.10[7] | ~555 | ~565 |
| ATTO 550 NHS ester | ~0.80[8][9] | ~554 | ~576 |
| Cy5 bis-NHS ester | ~0.2[10] | ~646 | ~662 |
| sulfo-Cyanine5 bis-NHS ester | ~0.28[11][] | ~649 | ~672 |
| Alexa Fluor 647 NHS ester | ~0.33[7] | ~650 | ~665 |
| Cy5.5 NHS ester | ~0.2[13] | ~673 | ~707 |
Note: The quantum yield of Sulfo-Cy3 can be influenced by its local environment. For instance, its quantum yield has been observed to change when covalently linked to DNA, with variations depending on whether it is attached to single-stranded or double-stranded DNA and its position within the strand[5].
Behind the Numbers: Experimental Determination of Quantum Yield
The quantum yield of a fluorophore is typically determined using a comparative method, which involves referencing its fluorescence intensity against a standard with a known quantum yield. This relative method is widely adopted due to its accessibility and reliability when performed with care.
Principle of the Comparative Method
The fundamental principle of the comparative method is that if a sample and a reference standard have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The following equation is used to calculate the quantum yield of the sample (Φ_S):
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term cancels out.
Experimental Workflow
The determination of quantum yield involves a series of precise measurements using a spectrophotometer and a spectrofluorometer.
Caption: Workflow for determining fluorescence quantum yield.
Detailed Protocol
-
Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the sample. For Sulfo-Cy3, a common reference could be Rhodamine 6G or Rhodamine 101, depending on the specific excitation wavelength used.
-
Solvent Selection: Use a spectroscopic grade solvent that dissolves both the sample and the reference standard. The solvent should be transparent at the excitation and emission wavelengths. For water-soluble dyes like Sulfo-Cy3 bis NHS ester, phosphate-buffered saline (PBS) is a common choice.
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the reference standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the sample and the reference standard from the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the diluted solutions. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the reference standard.
-
It is crucial to maintain identical experimental settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
For both the sample and the reference, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
-
Quantum Yield Calculation: Use the slopes obtained from the plots and the known quantum yield of the reference standard in the equation mentioned in the "Principle of the Comparative Method" section to calculate the quantum yield of the sample.
Conceptual Comparison of Fluorophore Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its quantum yield (Φ). A higher value for this product indicates a brighter fluorophore, which is more easily detected.
Caption: Relationship between brightness, extinction, and quantum yield.
Conclusion
Sulfo-Cy3 bis NHS ester is a widely used fluorophore with a moderate quantum yield. While other dyes such as some ATTO and Alexa Fluor derivatives exhibit significantly higher quantum yields, the choice of a fluorophore should not be based solely on this parameter. Other factors including photostability, pH sensitivity, solubility, and cost-effectiveness are also critical considerations in experimental design. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their application.
References
- 1. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 2. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 13. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
A Head-to-Head Battle of Brightness: Sulfo Cy3 vs. Competitors in Fluorescent Labeling
A comprehensive cost-benefit analysis of Sulfo Cy3 against other leading fluorescent dyes for researchers, scientists, and drug development professionals.
In the realm of biological imaging and molecular tracking, the choice of a fluorescent dye is a critical decision that can significantly impact the quality, reliability, and cost-effectiveness of experimental outcomes. Among the plethora of available fluorophores, Sulfo Cy3 has long been a workhorse, valued for its bright orange-red fluorescence and versatility. However, with the advent of newer generations of dyes, a thorough cost-benefit analysis is essential for researchers to make informed decisions. This guide provides a detailed comparison of Sulfo Cy3 with two of its main competitors, Alexa Fluor 555 and DyLight 550, focusing on their performance characteristics, cost, and the experimental protocols that underpin their application.
Performance at a Glance: A Quantitative Comparison
The utility of a fluorescent dye is primarily determined by its photophysical properties. Key metrics include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to fading upon exposure to light). The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield.
| Property | Sulfo Cy3 | Alexa Fluor 555 | DyLight 550 |
| Excitation Max (nm) | ~555 | ~555 | ~562 |
| Emission Max (nm) | ~570 | ~565 | ~576 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[1][2] | ~155,000[2][3] | ~150,000[4][5] |
| Quantum Yield | ~0.1-0.2[6] | ~0.1[7] | Not widely reported |
| Relative Photostability | Moderate | High[8][9][10] | High |
| Water Solubility | High[11][12] | High[13] | High[14][15] |
| pH Sensitivity | Insensitive (pH 4-10)[2] | Insensitive (pH 4-10)[13] | Insensitive (pH 4-9)[14] |
The Cost Factor: A Price-Per-Milligram Analysis
While performance is paramount, the cost of reagents is a significant consideration in any research budget. The following table provides an approximate cost comparison for the amine-reactive NHS ester forms of each dye, which are commonly used for protein labeling. Prices are based on publicly available information from various suppliers and may vary.
| Dye (NHS Ester) | Supplier Example | Quantity | Approximate Price (USD) | Price per mg (USD) |
| Sulfo Cy3 | Lumiprobe | 1 mg | $93.99[16] | $93.99 |
| BroadPharm | 1 mg | $210.00[11] | $210.00 | |
| APExBIO | 5 mg | $238.00[12] | $47.60 | |
| Alexa Fluor 555 | Invitrogen | 1 mg | ~$500-600 | ~$500-600 |
| DyLight 550 | Thermo Scientific | 1 mg | ~$625.21[17] | $625.21 |
| Thermo Scientific | 5 x 50 µg (0.25 mg) | ~$352.00[4] | $1408.00 |
Note: Prices are subject to change and may differ between suppliers and geographical locations. Bulk and institutional pricing may also be available.
In-Depth Analysis: Weighing the Pros and Cons
Sulfo Cy3: This dye offers a good balance of brightness and water solubility at a generally lower cost per milligram compared to its main competitors.[12][16] Its high molar extinction coefficient contributes to its brightness, and the presence of sulfonate groups enhances its hydrophilicity, making it suitable for labeling proteins in aqueous environments without the need for organic co-solvents.[11] However, a notable drawback is its moderate photostability compared to newer dyes like Alexa Fluor 555.[8][10] Under prolonged or intense illumination, Sulfo Cy3 is more susceptible to photobleaching, which can be a limiting factor in demanding imaging applications such as single-molecule studies.
Alexa Fluor 555: Widely regarded as a high-performance fluorophore, Alexa Fluor 555 exhibits superior brightness and photostability compared to Sulfo Cy3.[8][9][10] This increased photostability allows for longer exposure times and more robust signal detection, which is particularly advantageous for quantitative and super-resolution microscopy. While its quantum yield is similar to that of Sulfo Cy3, its overall performance in terms of signal-to-noise ratio is often better due to its resistance to photobleaching. The primary drawback of Alexa Fluor 555 is its significantly higher cost.
DyLight 550: Positioned as a direct competitor to both Sulfo Cy3 and Alexa Fluor 555, DyLight 550 boasts high fluorescence intensity and good photostability.[14] It is spectrally similar to the other two dyes, allowing for its use with standard filter sets.[5] While often marketed as a more photostable alternative to traditional cyanine (B1664457) dyes, comprehensive quantitative comparisons of its photobleaching half-life against Alexa Fluor 555 are not as widely available. In terms of cost, DyLight 550 is also in the premium price range.
Experimental Corner: Protocols for Success
To ensure reproducible and reliable results, standardized experimental protocols are crucial. Below are detailed methodologies for common applications.
Protein Labeling with NHS Ester Dyes
This protocol describes a general procedure for labeling proteins with amine-reactive N-hydroxysuccinimidyl (NHS) ester dyes.
Materials:
-
Protein of interest (e.g., antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the calculated amount of the dye solution. A common starting point is a 10:1 molar ratio of dye to protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Comparative Photostability Assessment
This protocol provides a framework for comparing the photostability of different fluorescent dyes.
Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination.
Materials:
-
Fluorescently labeled samples (e.g., antibodies) with each dye of interest.
-
Microscope with a stable light source and appropriate filter sets.
-
Sensitive camera.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare samples with each fluorescent dye at the same concentration and degree of labeling.
-
Microscope Setup: Use the same microscope settings (objective, light source intensity, exposure time) for all samples.
-
Image Acquisition: Acquire a time-lapse series of images of each sample under continuous illumination.
-
Data Analysis: Measure the mean fluorescence intensity of the sample in each frame.
-
Normalization and Plotting: Normalize the intensity of each time point to the initial intensity and plot the normalized intensity against time.
-
Half-life Determination: The time it takes for the fluorescence intensity to decrease to 50% of its initial value is the photobleaching half-life.
Logical Framework for Dye Selection
The choice between Sulfo Cy3 and its alternatives is application-dependent. The following decision tree can guide researchers in selecting the most appropriate dye for their needs.
References
- 1. Alexa Fluor 555 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Invitrogen Alexa Fluor 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. DyLight™ 550 NHS Ester 5 x 50 μg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. lunanano.ca [lunanano.ca]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 12. apexbt.com [apexbt.com]
- 13. Alexa Fluor 555 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Thermo Scientific DyLight 550 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
A Researcher's Guide to Validating the Degree of Labeling for Sulfo Cy3 Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled biomolecules is paramount for reproducible and reliable experimental outcomes. The Degree of Labeling (DOL), or the average number of dye molecules conjugated to a single protein or antibody, is a critical quality control parameter. An optimal DOL is essential for maximizing signal intensity while avoiding issues like self-quenching and altered protein function.[1] This guide provides a detailed protocol for validating the DOL of Sulfo Cy3-protein conjugates and objectively compares Sulfo Cy3 with a leading alternative, offering the data necessary to make informed decisions for your specific research needs.
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the standard spectrophotometric method for calculating the DOL of a protein conjugate, such as an antibody, after labeling with Sulfo Cy3 NHS ester.
I. Materials
-
Sulfo Cy3-conjugated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purification method to remove unconjugated dye (e.g., Sephadex G-25 desalting column)[2][3]
-
UV-Vis Spectrophotometer
-
UV-transparent quartz cuvettes[4]
II. Methodology
-
Purify the Conjugate: It is crucial to remove all non-conjugated Sulfo Cy3 dye from the labeling reaction mixture. This is typically achieved using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).[2][3]
-
Prepare the Sample: After purification, dilute the conjugate solution in your buffer to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 to 1.0).[2]
-
Measure Absorbance:
-
Calculate the Degree of Labeling (DOL): The DOL is calculated using the Beer-Lambert law with a correction factor to account for the dye's absorbance at 280 nm.[4]
The formula is as follows:
DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)
Where:
-
Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~555 nm).
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG antibody, this value is ~210,000 M⁻¹cm⁻¹.
-
ε_dye is the molar extinction coefficient of Sulfo Cy3 at its maximum absorbance wavelength. For Sulfo Cy3, this value is 150,000 M⁻¹cm⁻¹ .[5]
-
CF₂₈₀ is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₂₈₀ / Aₘₐₓ). For Sulfo Cy3, this value is typically around 0.08 .
-
Optimal DOL
For most antibodies, an optimal DOL is between 2 and 10.[1][6] A DOL that is too low results in a weak signal, while a DOL that is too high can lead to fluorescence self-quenching and potential loss of antibody function.[1][7]
Workflow for DOL Validation
The following diagram illustrates the complete workflow from the initial labeling reaction to the final DOL calculation.
Caption: Workflow for protein conjugation with Sulfo Cy3 and subsequent DOL validation.
Performance Comparison: Sulfo Cy3 vs. Alternatives
While Sulfo Cy3 is a widely used and effective dye, several alternatives are available. The Alexa Fluor™ series of dyes are prominent competitors, known for their enhanced photostability and brightness.[8][9] Alexa Fluor 555 is the direct spectral equivalent to Sulfo Cy3.
The table below summarizes key quantitative data for Sulfo Cy3 and Alexa Fluor 555 to aid in fluorophore selection.
| Property | Sulfo Cy3 | Alexa Fluor 555 | Advantage |
| Max Excitation (nm) | ~555 nm[5] | 555 nm[10] | Comparable |
| Max Emission (nm) | ~570 nm[8] | 565 nm[10] | Comparable |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000[5] | ~155,000 | Alexa Fluor 555 (Slightly higher) |
| Photostability | Good | Excellent[8][11][12] | Alexa Fluor 555 |
| Brightness | Bright | Brighter[10] | Alexa Fluor 555 |
| pH Sensitivity | Insensitive (pH 4-10)[7] | Insensitive (pH 4-10)[8] | Comparable |
| Water Solubility | High (sulfonated)[13][14] | High (sulfonated)[9] | Comparable |
Summary of Comparison
-
Brightness and Photostability: Experimental data consistently show that Alexa Fluor dyes, including Alexa Fluor 555, are brighter and more photostable than their cyanine (B1664457) (Cy) dye counterparts.[10][11][12] This makes Alexa Fluor 555 a superior choice for demanding applications that involve intense or prolonged light exposure, such as confocal microscopy and single-molecule studies.[12]
-
Chemistry: Both Sulfo Cy3 NHS ester and Alexa Fluor 555 NHS ester utilize the same well-established amine-reactive chemistry to label proteins at primary amines (e.g., lysine (B10760008) residues).[7][15] Therefore, the labeling protocols are directly interchangeable.
-
Cost: While pricing can vary, Cy dyes are often a more cost-effective option than Alexa Fluor dyes.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 9. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
A Researcher's Guide to Cross-Reactivity in Sulfo-Cy3 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of a labeled antibody is paramount for generating reliable and reproducible data. While Sulfo-Cy3 bis-NHS ester is a widely used fluorescent dye for antibody conjugation due to its brightness and hydrophilicity, understanding its potential for cross-reactivity is crucial. This guide provides a comprehensive comparison of Sulfo-Cy3 bis-NHS ester labeled antibodies with other alternatives, supported by experimental data and detailed protocols to help you assess and minimize off-target binding in your own experiments.
Performance Comparison: Sulfo-Cy3 vs. Alternatives
The choice of fluorescent dye and the labeling chemistry can significantly impact the specificity of an antibody conjugate. Traditional NHS ester chemistry, which targets primary amines on lysine (B10760008) residues, results in a random distribution of dye molecules. This can sometimes lead to a heterogeneous product with a higher propensity for cross-reactivity compared to site-specific conjugation methods.
Key Factors Influencing Cross-Reactivity:
-
Degree of Labeling (DOL): A higher DOL, or the number of dye molecules per antibody, can increase the likelihood of non-specific binding. Optimizing the DOL is a critical step in any antibody conjugation protocol.
-
Dye Hydrophobicity: More hydrophobic dyes have a greater tendency to interact non-specifically with proteins and other cellular components, potentially leading to increased background signal and false positives. Sulfo-Cy3 is a hydrophilic dye, which helps to mitigate this issue.
-
Conjugation Chemistry: Site-specific conjugation methods, which attach the dye to a defined location on the antibody away from the antigen-binding site, are generally expected to have a minimal impact on the antibody's native binding specificity.
Quantitative Data Summary
The following tables present illustrative data comparing the performance of Sulfo-Cy3 labeled antibodies with a common alternative, Alexa Fluor 555, and highlighting the effect of the degree of labeling on specificity.
Note: The data presented below is representative and intended for illustrative purposes. Actual results may vary depending on the specific antibody, antigen, and experimental conditions.
| Fluorophore | Labeling Chemistry | Degree of Labeling (DOL) | Target Signal Intensity (RFU) | Off-Target Signal Intensity (RFU) | Signal-to-Noise Ratio |
| Sulfo-Cy3 | bis-NHS ester | 3.2 | 8500 | 450 | 18.9 |
| Sulfo-Cy3 | bis-NHS ester | 5.8 | 9200 | 850 | 10.8 |
| Sulfo-Cy3 | bis-NHS ester | 8.1 | 9500 | 1500 | 6.3 |
| Alexa Fluor 555 | NHS ester | 3.5 | 8800 | 400 | 22.0 |
| Alexa Fluor 555 | NHS ester | 6.1 | 9600 | 750 | 12.8 |
Table 1: Effect of Degree of Labeling on Specificity. This table illustrates that as the DOL increases for both Sulfo-Cy3 and Alexa Fluor 555, the off-target signal intensity also increases, leading to a lower signal-to-noise ratio.
| Fluorophore | Hydrophobicity (logD) | Non-Specific Binding (% of Total Signal) |
| Sulfo-Cy3 | -9.5 | 5% |
| Alexa Fluor 555 | -10.2 | 4% |
| Rhodamine B | -1.8 | 25% |
Table 2: Comparison of Fluorophore Properties and Non-Specific Binding. This table highlights the correlation between hydrophobicity and non-specific binding. The highly hydrophilic nature of Sulfo-Cy3 and Alexa Fluor 555 contributes to lower non-specific binding compared to a more hydrophobic dye like Rhodamine B.
Experimental Protocols for Cross-Reactivity Testing
To quantitatively assess the cross-reactivity of your labeled antibodies, the following experimental protocols are recommended.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
This protocol allows for the quantitative assessment of antibody binding to its intended target versus potential off-target antigens.
Materials:
-
96-well microtiter plates
-
Target antigen and potential cross-reactive antigens
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Sulfo-Cy3 labeled antibody and control antibodies
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (if using an indirect ELISA format)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with the target antigen and a panel of potential cross-reactive antigens at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer or PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add serial dilutions of the Sulfo-Cy3 labeled antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection:
-
Direct Detection: For directly labeled antibodies, proceed to the measurement step.
-
Indirect Detection: Add an enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature. Wash the plate five times with wash buffer.
-
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of bound antibody.
Protein Microarray for Broad Specificity Profiling
Protein microarrays offer a high-throughput method to screen a labeled antibody against thousands of purified proteins simultaneously.[1][2]
Materials:
-
Protein microarray slides
-
Blocking buffer
-
Sulfo-Cy3 labeled antibody
-
Wash buffers
-
Microarray scanner
Procedure:
-
Array Blocking: Block the protein microarray slides with a suitable blocking buffer to minimize non-specific binding.
-
Antibody Incubation: Incubate the blocked arrays with the Sulfo-Cy3 labeled antibody at an optimized concentration.
-
Washing: Perform a series of stringent washes to remove unbound and weakly interacting antibodies.
-
Scanning: Scan the microarray slides using a fluorescent microarray scanner at the appropriate excitation and emission wavelengths for Sulfo-Cy3.
-
Data Analysis: Analyze the scanned images to identify any off-target binding events. The signal intensity at each protein spot corresponds to the binding affinity of the antibody to that specific protein.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
References
Sulfo Cy3 in Super-Resolution Microscopy: A Comparative Performance Guide
In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving the highest spatial resolution and image quality. This guide provides a detailed comparison of the performance of Sulfo Cy3 with other commonly used dyes in single-molecule localization microscopy (SMLM) techniques like stochastic optical reconstruction microscopy (STORM), specifically direct STORM (dSTORM). We will delve into the quantitative performance metrics, experimental protocols, and the underlying photophysical principles that govern their suitability for resolving cellular structures at the nanoscale.
Performance Comparison of Fluorophores
The performance of a fluorophore in SMLM is determined by several key photophysical parameters. These include the number of photons emitted per switching event (photon yield), the precision with which a single molecule can be localized, the number of times a molecule can be switched on and off before photobleaching (blinking cycles), and its overall photostability. While Sulfo Cy3 is a well-established and bright dye, its performance in super-resolution microscopy, particularly in comparison to spectrally similar and far-red dyes, warrants a detailed examination.
| Property | Sulfo Cy3 | Cy3B | Alexa Fluor 568 | Alexa Fluor 647 | Atto 647N | CF660C |
| Excitation Max (nm) | ~555 | ~559 | ~578 | ~650 | ~646 | ~667 |
| Emission Max (nm) | ~570 | ~570 | ~603 | ~665 | ~664 | ~685 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~130,000 | ~91,300 | ~270,000 | ~150,000 | ~200,000 |
| Quantum Yield | ~0.1 | ~0.68 | ~0.69 | ~0.33 | ~0.65 | High |
| Photon Yield per switching event (photons) | Moderate | ~1,365 (MEA), ~2,057 (BME) | ~2,826 (MEA) | ~3,823 (MEA), ~5,202 (BME) | High | High |
| Localization Precision (nm) | Good | High | High | Excellent (~17 nm) | High | High |
| Blinking Cycles | Moderate | High | Good | High | Good | Good |
| Photostability | Moderate | Moderate | Good | High | High | High |
Note: The performance of fluorescent dyes in STORM is highly dependent on the imaging buffer and experimental conditions. The values presented here are for comparative purposes and may vary. Data is compiled from various sources.
Sulfo Cy3 is a sulfonated version of the cyanine (B1664457) dye Cy3, which increases its water solubility and reduces aggregation.[1][2] While it exhibits good brightness, its performance in dSTORM in terms of photon yield and blinking cycles is generally considered moderate compared to other specialized dyes.[3] The sulfonation can influence the photophysical properties, but detailed quantitative studies directly comparing sulfonated and non-sulfonated Cy3 for STORM are limited.
Cy3B is a structurally modified version of Cy3 designed to prevent photoisomerization, resulting in a significantly higher quantum yield and improved photostability compared to the standard Cy3.[4] It is considered one of the highest performing red dyes for STORM, offering a high photon yield and a large number of switching cycles.
Alexa Fluor 568 is another excellent dye in the red spectral range for dSTORM, known for its high photon yield and good photostability.[3]
Alexa Fluor 647 and Cy5 are widely regarded as the gold standard for single-color dSTORM imaging in the far-red spectrum due to their exceptional photo-switching properties, high photon counts, and excellent signal-to-background ratio.[4][5][6]
Atto 647N is a carbopyronine dye that also performs well in dSTORM, offering high quantum yield and good photostability.[3][7]
CF660C is a more recent addition to the palette of super-resolution dyes, demonstrating high brightness and photostability, making it suitable for demanding 3D dSTORM applications.[2][8][9]
Experimental Protocols
To achieve optimal performance from these dyes in super-resolution microscopy, meticulous attention to the experimental protocol is crucial. This includes sample preparation, antibody labeling, and the composition of the imaging buffer.
General Workflow for Immunofluorescence dSTORM
Caption: A typical experimental workflow for dSTORM imaging of immunostained cells.
Detailed Methodologies
1. Cell Culture, Fixation, and Permeabilization:
-
Plate cells on high-precision glass coverslips suitable for microscopy.
-
Fix the cells using 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.
2. Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% bovine serum albumin (BSA) in PBS) for 1 hour.
-
Incubate with a primary antibody specific to the target protein, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a secondary antibody conjugated to the desired fluorophore (e.g., Sulfo Cy3, Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unbound antibodies.
3. dSTORM Imaging Buffer Preparation: The composition of the imaging buffer is critical for inducing the photoswitching (blinking) of the fluorophores. A common and effective buffer system is a glucose oxidase-based oxygen scavenging system combined with a thiol.
GLOX-MEA Buffer Recipe:
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
-
Buffer B (Imaging Buffer Base): 10% (w/v) glucose in Buffer A
-
GLOX Solution: 14 mg glucose oxidase and 50 µL of catalase solution (17 mg/mL in Buffer A)
-
MEA Solution: 1 M cysteamine (B1669678) (MEA) in water, pH adjusted to 8.0 with HCl
Final Imaging Buffer (prepare fresh):
-
To 890 µL of Buffer B, add 100 µL of 1 M MEA solution and 10 µL of GLOX solution.
Signaling Pathway of dSTORM Photoswitching
The photoswitching mechanism in dSTORM for cyanine dyes in the presence of a thiol-containing buffer involves the transition of the fluorophore into a long-lived dark state.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.wardoberlab.com [docs.wardoberlab.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Super-Resolution Microscopy Dyes Clinisciences [clinisciences.com]
Head-to-Head Comparison: Sulfo Cy3 vs. Alexa Fluor 555 for Flow Cytometry
For researchers, scientists, and drug development professionals selecting the optimal fluorescent dye for flow cytometry, the choice between Sulfo Cy3 and Alexa Fluor 555 is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of these two popular orange-fluorescent dyes, focusing on their performance in flow cytometry applications.
In flow cytometry, the brightness and photostability of a fluorophore are paramount for achieving high-quality, reproducible data with a strong signal-to-noise ratio. While both Sulfo Cy3 and Alexa Fluor 555 (AF555) are widely used, their performance characteristics can differ, influencing the sensitivity of detection, especially for low-abundance antigens.
Spectroscopic and Photophysical Properties
Sulfo Cy3 is a sulfonated version of the cyanine (B1664457) dye Cy3, designed for increased water solubility and reduced aggregation, which can be beneficial for labeling proteins and other biomolecules.[1][2] Alexa Fluor 555 is a member of the Alexa Fluor family of dyes, which are renowned for their brightness and photostability across a wide pH range.[3]
Spectrally, Sulfo Cy3 and Alexa Fluor 555 are nearly identical, with excitation and emission maxima around 555 nm and 565 nm, respectively. This spectral similarity allows them to be used interchangeably with the same laser lines (typically a 532 nm or 561 nm laser) and filter sets in a flow cytometer.[4]
| Property | Sulfo Cy3 | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~554 | ~555 |
| Emission Maximum (nm) | ~568 | ~565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 |
| Quantum Yield | Good | High (0.10)[5] |
| Key Features | High water solubility, good photostability[1][6] | High brightness, high photostability, low self-quenching[7] |
Performance in Flow Cytometry: Brightness and Photostability
While the intrinsic spectral properties are similar, the performance of these dyes when conjugated to antibodies can vary. The "stain index" is a key metric in flow cytometry that quantifies the brightness of a fluorophore by measuring the separation between the positive and negative stained populations, normalized to the spread of the negative population.[8][9] A higher stain index indicates a brighter signal and better resolution.
Key Performance Considerations:
-
Brightness: Alexa Fluor 555 is generally considered to be brighter than Cy3 and its derivatives in flow cytometry applications.[3] This can be a significant advantage when detecting antigens with low expression levels.
-
Photostability: Alexa Fluor 555 is known for its superior photostability compared to Cy3, allowing for longer exposure to laser light without significant signal loss.[7] This is crucial for applications that require extended acquisition times or cell sorting.
-
Consistency: The Alexa Fluor dyes are reported to have high lot-to-lot consistency, which is important for reproducible experimental results.
Experimental Protocol: Head-to-Head Comparison of Sulfo Cy3 and AF555 Conjugated Antibodies
To provide definitive data for your specific application, it is recommended to perform a direct comparison of Sulfo Cy3 and Alexa Fluor 555 conjugated to the same antibody. This protocol outlines the steps to determine the stain index for each dye.
I. Antibody Conjugation
If you are starting with an unconjugated primary antibody, you will first need to label it with Sulfo Cy3 and Alexa Fluor 555 NHS esters. Follow the manufacturer's protocols for the respective labeling kits. It is crucial to determine the degree of labeling (DOL) for both conjugates to ensure a fair comparison.
II. Antibody Titration and Staining
-
Cell Preparation: Prepare a single-cell suspension of a cell line or primary cells that are known to express the target antigen. A population of negative cells should also be included.
-
Antibody Titration: Perform a serial dilution of both the Sulfo Cy3- and AF555-conjugated antibodies. A typical starting point is the manufacturer's recommended concentration, followed by several two-fold dilutions.
-
Staining: Stain the cells with each dilution of the conjugated antibodies. Include an unstained control and single-color controls for compensation if performing multicolor flow cytometry. Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash: Wash the cells with staining buffer (e.g., PBS with 2% FBS) to remove unbound antibody.
-
Data Acquisition: Acquire the samples on a flow cytometer equipped with the appropriate laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass).
III. Data Analysis and Stain Index Calculation
-
Gating: Gate on the cell population of interest based on forward and side scatter.
-
Median Fluorescence Intensity (MFI): For each antibody concentration, determine the MFI of the positive and negative populations.
-
Standard Deviation (SD): Determine the standard deviation of the negative population.
-
Stain Index Calculation: Use the following formula to calculate the stain index for each concentration:[8][9]
Stain Index = (MFI of Positive Population - MFI of Negative Population) / (2 * SD of Negative Population)
-
Optimal Concentration: Plot the stain index versus the antibody concentration. The optimal concentration is the one that gives the highest stain index.
-
Comparison: Compare the maximum stain index achieved for the Sulfo Cy3 and Alexa Fluor 555 conjugates to determine which dye provides a brighter signal in your experimental setup.
Visualizing the Workflow
Caption: A generalized workflow for the head-to-head comparison of fluorescent dyes in flow cytometry.
Signaling Pathway Visualization (Conceptual)
While not a direct signaling pathway, the following diagram illustrates the logical relationship in evaluating fluorophore performance.
Caption: Conceptual diagram of the factors influencing the measured signal in flow cytometry.
Conclusion
For researchers prioritizing the highest sensitivity and photostability in their flow cytometry experiments, Alexa Fluor 555 is generally the superior choice over Sulfo Cy3 . Its enhanced brightness and resistance to photobleaching and self-quenching translate to a higher stain index and more robust data, particularly for challenging applications involving rare cell populations or antigens with low expression levels.
However, Sulfo Cy3 remains a viable and effective fluorophore , especially given its excellent water solubility. For routine applications with highly expressed antigens, the performance of Sulfo Cy3 may be more than adequate.
Ultimately, the best choice of fluorophore depends on the specific requirements of the experiment. By following the provided experimental protocol, researchers can make an informed, data-driven decision based on a direct comparison of Sulfo Cy3 and Alexa Fluor 555 in their own experimental system.
References
- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 2. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. bu.edu [bu.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Alexa Fluor 555 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 8. What is “Stain Index” and how do I calculate it with FCS Express? [denovosoftware.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sulfo Cy3 bis NHS Ester: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the dye and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Characterization and Segregation: The First Line of Defense
Proper waste management begins with accurate characterization and segregation. Although some safety data sheets for similar compounds may not classify them as hazardous, it is best practice to treat all cyanine (B1664457) dye waste as potentially hazardous. Related compounds, such as Cy7, can be categorized as having acute oral toxicity and being hazardous to the aquatic environment[1]. Therefore, all materials contaminated with Sulfo Cy3 bis NHS ester should be considered chemical waste.
Key Principles of Waste Segregation:
-
Do Not Drain Dispose: Under no circumstances should this compound or its waste be poured down the drain.
-
Separate Waste Streams: Maintain distinct waste containers for different types of waste. At a minimum, segregate the following:
-
Solid Waste: Contaminated consumables such as pipette tips, microfuge tubes, gloves, and bench paper.
-
Liquid Waste: Unused or expired stock solutions, as well as aqueous and solvent-based solutions from experimental procedures. It is crucial to separate halogenated and non-halogenated solvent waste[2].
-
-
Label Containers Clearly: All waste containers must be clearly and accurately labeled with the contents, including the full chemical name ("this compound waste") and any known hazards.
Step-by-Step Disposal Protocol
-
Aqueous Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container.
-
The container should be clearly labeled as "Aqueous Hazardous Waste: this compound."
-
Store the container in a secondary containment tray to prevent spills.
-
-
Solvent-Based Liquid Waste:
-
Collect all solvent-based solutions in a separate, designated container compatible with the solvents used.
-
Label the container as "Solvent Hazardous Waste: this compound," specifying the solvent(s).
-
As a general rule, keep halogenated and non-halogenated solvent waste streams separate[2].
-
-
Solid Waste:
-
Place all contaminated solid materials (e.g., pipette tips, tubes, gloves, absorbent pads) into a designated, durable, and sealable waste bag or container.
-
Label the container as "Solid Hazardous Waste: this compound."
-
-
Empty Chemical Containers:
-
Empty containers that originally held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as liquid hazardous waste.
-
After rinsing, the container can be disposed of in the regular laboratory glass or plastic recycling, depending on the material, after removing or defacing the label.
-
-
Storage and Final Disposal:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. This is typically handled by an Environmental Health and Safety (EHS) department or a licensed waste management contractor.
-
Quantitative Data Summary
| Waste Type | Container Type | Key Disposal Guideline |
| Aqueous Liquid Waste | Leak-proof, chemically compatible container | Collect separately, label clearly, do not drain dispose. |
| Solvent-Based Waste | Compatible solvent waste container | Segregate from aqueous waste; separate halogenated and non-halogenated solvents.[2] |
| Solid Waste | Durable, sealable bag or container | Collect all contaminated consumables. |
| Empty Containers | Original container | Triple-rinse, collect rinsate as hazardous waste. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Sulfo Cy3 bis NHS ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Sulfo Cy3 bis NHS ester. This fluorescent dye, while instrumental in labeling primary amines in proteins and oligonucleotides, necessitates careful handling and adherence to specific personal protective equipment (PPE) protocols to minimize exposure and ensure a safe laboratory environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for the closely related "Sulfo-Cyanine 3 NHS ester" indicates it is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it is prudent to adopt a comprehensive PPE strategy.[2] Another SDS for a similar NHS ester compound identifies it as a skin and eye irritant, and a potential respiratory irritant. Therefore, the following PPE is recommended as a minimum standard when handling this compound in solid form or in solution.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Double-gloving is recommended to prevent contamination. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is essential to protect the skin and clothing from spills. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any fine particles. |
| Dust Mask | A disposable N95 or equivalent respirator should be worn when handling the powder outside of a fume hood, or if there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to prevent its degradation and ensure user safety. NHS esters are susceptible to hydrolysis, so a dry environment is critical.
-
Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and dry. All necessary equipment, including vials, spatulas, and solvents, should be readily accessible.
-
Donning PPE : Put on all the required personal protective equipment as detailed in the table above.
-
Equilibration : Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of moisture from the air, which can hydrolyze the NHS ester.
-
Weighing and Dispensing : Conduct all weighing and dispensing of the solid compound inside a chemical fume hood to minimize the risk of inhalation.
-
Dissolving : When preparing a stock solution, use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Add the solvent to the vial containing the dye and cap it tightly. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage : Store the stock solution in a tightly sealed vial at -20°C, protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
-
Post-Handling : After use, thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the dye.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and vials, must be segregated as chemical waste. Do not dispose of this waste in the regular trash or down the drain.
-
Solid Waste : Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste :
-
Unused Solutions : Collect all unused or waste solutions of this compound in a sealed and properly labeled hazardous waste container.
-
Aqueous Waste : For aqueous waste containing the dye, consider treatment to degrade the dye before disposal. One common method is to use a flocculant, such as alum or chitosan, which binds the dye and causes it to precipitate out of the solution. The resulting sludge can then be disposed of as solid chemical waste, and the clarified water can be tested for residual dye before being discarded according to local regulations.
-
-
Decontamination : Decontaminate glassware and reusable equipment by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove any residual dye. The solvent rinsate should be collected as hazardous waste.
-
Waste Pickup : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.
Experimental Protocol: Neutralization of Cyanine (B1664457) Dye Waste
For laboratories that generate significant quantities of aqueous waste containing cyanine dyes, a neutralization step can be implemented to reduce the hazard before final disposal. This protocol is a general guideline and should be optimized based on the specific concentration of the dye waste.
-
Preparation : In a designated chemical fume hood, place the aqueous dye waste in a suitably sized beaker with a magnetic stir bar.
-
pH Adjustment : While stirring, slowly add a solution of sodium hypochlorite (B82951) (bleach) to the dye waste. The oxidative properties of the bleach will help to break down the chromophore of the cyanine dye, leading to a loss of color.
-
Monitoring : Monitor the reaction visually. Continue adding the bleach solution until the color of the waste solution is significantly diminished or disappears completely.
-
Neutralization : After the color has been removed, neutralize the pH of the solution by adding a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed. The final pH should be close to neutral (pH 7).
-
Disposal : The treated and neutralized solution should be collected in a hazardous waste container and disposed of through your institution's EHS office.
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their experiments.
Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
